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  • Product: (4-Fluoro-3,5-dimethoxyphenyl)boronic acid
  • CAS: 482628-23-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

This guide provides a comprehensive technical overview of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, reactivity, synthesis, and applications, with a focus on its role in the synthesis of complex molecules.

Introduction: The Strategic Value of a Multifunctional Reagent

Boronic acids are a cornerstone of contemporary organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These organoboron compounds offer a unique combination of stability, low toxicity, and high functional group tolerance, making them indispensable tools for constructing carbon-carbon bonds.[2]

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid (C₈H₁₀BFO₄) distinguishes itself through its specific substitution pattern. The presence of a fluorine atom and two methoxy groups on the phenyl ring significantly influences its electronic properties and reactivity. Fluorine, with its high electronegativity, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets—a strategy widely employed in drug design.[3] The electron-donating methoxy groups, in turn, affect the nucleophilicity of the aromatic ring and can influence reaction kinetics. This unique combination makes it a valuable reagent for creating highly functionalized biaryl structures, which are common motifs in pharmaceuticals.[4][5]

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is typically a solid at room temperature.[6] Key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀BFO₄PubChem[7]
Molecular Weight 199.97 g/mol PubChem[7]
Appearance White to off-white solid/powderSigma-Aldrich[6]
CAS Number 482628-23-9PubChem[7]
IUPAC Name (4-fluoro-3,5-dimethoxyphenyl)boronic acidPubChem[7]

The structural arrangement of the substituents dictates the molecule's reactivity.

Caption: 2D structure of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.

Synthesis and Handling

General Synthesis Route

A common and effective method for synthesizing arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester.[8][9]

The synthesis of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid typically starts from a corresponding brominated precursor, 5-bromo-2-fluoro-1,3-dimethoxybenzene. The process can be outlined as follows:

  • Lithium-Halogen Exchange: The bromo-aromatic compound is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[9] This generates a highly reactive aryllithium intermediate. The low temperature is crucial to prevent side reactions.

  • Borylation: The aryllithium species is then reacted with a trialkyl borate, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃).[9] The electrophilic boron atom is attacked by the nucleophilic carbon of the aryllithium.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with dilute HCl) to yield the final (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex pd2_complex->pd0 product R¹-Ar (Product) pd2_complex->product RE_label Reductive Elimination transmetalation Transmetalation reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition r1x R¹-X (Aryl/Vinyl Halide) r1x->pd2_complex OA_label Oxidative Addition r2b Ar-B(OH)₂ (Boronic Acid) boronate [Ar-B(OH)₃]⁻ (Boronate Complex) r2b->boronate base Base (e.g., K₂CO₃) base->r2b boronate->pd2_complex Ar group transfer T_label Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following is a generalized, representative protocol for a Suzuki-Miyaura coupling reaction. Note: This protocol must be adapted and optimized for specific substrates and scales.

Reaction: Coupling of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid with a generic Aryl Bromide (Ar-Br).

Materials:

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Aryl Bromide, (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its unique electronic properties, conferred by the fluoro and dimethoxy substituents, make it an attractive component for constructing complex molecular architectures, particularly in the field of drug discovery. A thorough understanding of its properties, handling requirements, and reactivity is essential for its successful application in the laboratory.

References

A numbered list of all sources cited in the guide.

Sources

Exploratory

Technical Guide: Synthesis of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

The following technical guide details the synthesis of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 482628-23-9). This protocol is designed for research and development environments, prioritizing high regiochemical f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 482628-23-9). This protocol is designed for research and development environments, prioritizing high regiochemical fidelity and scalability.

Executive Summary & Strategic Rationale

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a critical fluorinated building block used in the Suzuki-Miyaura cross-coupling synthesis of biaryl scaffolds in medicinal chemistry. The unique substitution pattern—a fluorine atom flanked by two methoxy groups—imparts specific electronic and steric properties (the "ortho-effect") that can modulate metabolic stability and binding affinity in drug targets.

Retrosynthetic Analysis

The synthesis targets the C1–B bond formation. While direct iridium-catalyzed C–H borylation of 2-fluoro-1,3-dimethoxybenzene is a viable modern approach for small scales, this guide details the Lithium-Halogen Exchange route. This method is preferred for scale-up due to lower raw material costs and the avoidance of heavy metal contamination (Ir) in early-stage intermediates.

The Route:

  • Precursor Assembly: Electrophilic fluorination of 1-bromo-3,5-dimethoxybenzene to install the fluorine atom at the sterically accessible C4 position.

  • Metallation & Trapping: Selective Lithium-Bromine (Li-Br) exchange followed by electrophilic trapping with triisopropyl borate.

Reaction Scheme & Mechanism

The synthesis relies on the directing effects of the methoxy groups to control the regioselectivity of the fluorination, followed by the kinetic preference of Li-Br exchange over deprotonation.

SynthesisWorkflow SM 1-Bromo-3,5-dimethoxybenzene (Starting Material) Step1 Step 1: Electrophilic Fluorination (Selectfluor, MeCN) SM->Step1 Regioselective F+ Attack Int 1-Bromo-4-fluoro-3,5-dimethoxybenzene (Key Intermediate) Step1->Int Yield: ~75-85% Step2 Step 2: Li-Br Exchange & Borylation (n-BuLi, B(OiPr)3, THF) Int->Step2 -78°C, Kinetic Control Product (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (Target) Step2->Product Hydrolysis

Figure 1: Strategic workflow for the synthesis of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.

Experimental Protocol

Stage 1: Synthesis of 1-Bromo-4-fluoro-3,5-dimethoxybenzene

This step utilizes Selectfluor (F-TEDA-BF4), a stable electrophilic fluorinating agent. The 1,3-dimethoxy substitution pattern strongly activates the C4 position (ortho to both methoxy groups), ensuring high regioselectivity over the sterically crowded C2 position.

Reagents & Stoichiometry:

Component Equiv. Role
1-Bromo-3,5-dimethoxybenzene 1.0 Substrate
Selectfluor 1.1 - 1.2 Fluorine Source

| Acetonitrile (MeCN) | 0.2 M | Solvent |

Procedure:

  • Dissolution: Charge a round-bottom flask with 1-Bromo-3,5-dimethoxybenzene (1.0 equiv) and anhydrous acetonitrile (5 mL per mmol).

  • Addition: Cool the solution to 0°C in an ice bath. Add Selectfluor (1.1 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting material should be consumed, and a new, slightly more polar spot will appear.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc).[1] Wash the combined organics with water and brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0% to 5% EtOAc in Hexanes).

    • Note: The product, 1-bromo-4-fluoro-3,5-dimethoxybenzene, is a solid.

    • Yield Expectation: 75–85%.

Stage 2: Synthesis of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

This step requires strict anhydrous conditions. The Li-Br exchange is faster than proton abstraction (ortho-lithiation) at -78°C.

Reagents & Stoichiometry:

Component Equiv. Role
1-Bromo-4-fluoro-3,5-dimethoxybenzene 1.0 Intermediate
n-Butyllithium (2.5M in hexanes) 1.1 Lithiating Agent
Triisopropyl Borate (B(OiPr)3) 1.2 Electrophile
THF (Anhydrous) 0.15 M Solvent

| HCl (1M) | Excess | Hydrolysis |

Procedure:

  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen or Argon. Add the intermediate (from Stage 1) and anhydrous THF.

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath). Add n-BuLi (1.1 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: A color change (often to yellow/orange) indicates the formation of the aryl-lithium species.

    • Aging: Stir at -78°C for 45 minutes to ensure complete exchange.

  • Borylation: Add Triisopropyl borate (1.2 equiv) dropwise at -78°C.

    • Critical: Do not allow the reaction to warm up during addition.

  • Warming: After addition, stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (approx. 1-2 hours).

  • Hydrolysis: Quench the reaction with 1M HCl (approx. 2 mL per mmol substrate) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Isolation:

    • Extract with EtOAc (x3).[1]

    • Wash organics with brine, dry over MgSO₄, and concentrate.[1]

    • Trituration: The crude boronic acid often contains boroxine anhydride impurities. Triturate the solid with cold Hexane/DCM (9:1) or recrystallize from Acetonitrile/Water to obtain the pure off-white solid.

Characterization & QC Criteria

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ ~8.0-8.2 ppm: Broad singlets (2H, B(OH)₂).

    • δ ~7.0-7.2 ppm: Doublet (J_H-F ~ 7-9 Hz) integrating to 2H. (The protons at C2 and C6 are equivalent and couple to the fluorine at C4).

    • δ ~3.8-3.9 ppm: Singlet (6H, 2 x OMe).

  • 19F NMR: Single peak around -130 to -140 ppm (triplet or multiplet depending on decoupling).

  • Mass Spectrometry (ESI-): m/z = 199 [M-H]⁻ (Boronic acids often ionize poorly or show boroxine clusters; LC-MS with acidic modifiers is recommended).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-fluorination or decomposition.Ensure temperature is strictly 0°C during addition. Use exactly 1.1 eq of Selectfluor.
Incomplete Li-Exchange Temperature too high or wet THF.Ensure THF is distilled/dried. Keep temp <-70°C. Titrate n-BuLi before use.
Protodeboronation Acid hydrolysis too harsh or prolonged.Use 1M HCl or NH₄Cl for quenching. Do not heat during workup.
Oily Product (Step 2) Boroxine formation.Recrystallize from water/acetonitrile or triturate with pentane to precipitate the free acid.

References

  • Selectfluor Chemistry:Acc. Chem. Res.2018, 51, 2, 300–310. (General reactivity of Selectfluor with electron-rich arenes).
  • Precursor Synthesis: ChemScene Product Data, CAS 204654-94-4 (1-Bromo-3,5-dimethoxy-4-fluorobenzene). Link

  • Borylation Methodology:J. Org. Chem.2002, 67, 5394.
  • Target Compound Data: PubChem Compound Summary, CID 22485600, (4-Fluoro-3,5-dimethoxyphenyl)boronic acid. Link

Sources

Foundational

An In-depth Technical Guide to (4-Fluoro-3,5-dimethoxyphenyl)boronic acid: Molecular Structure, Bonding, and Applications

Abstract: This guide provides a comprehensive technical overview of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into a detailed anal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into a detailed analysis of its molecular structure and bonding characteristics, which dictate its reactivity. Furthermore, this guide will explore its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, including a detailed mechanistic discussion and a practical, field-proven experimental protocol. The significance of this compound in the landscape of drug discovery will also be highlighted, followed by essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile reagent.

Section 1: Molecular Identity and Physicochemical Properties

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is an organoboron compound that has gained prominence as a versatile reagent in organic synthesis.[1] Its unique substitution pattern—a fluorine atom flanked by two methoxy groups on a phenylboronic acid core—imparts specific electronic properties and steric influences that are highly valuable in constructing complex molecular architectures.

PropertyValueSource
IUPAC Name (4-fluoro-3,5-dimethoxyphenyl)boronic acid[2]
Synonyms 3,5-dimethoxy-4-fluorophenylboronic acid[2]
CAS Number 482628-23-9[2][3]
Molecular Formula C₈H₁₀BFO₄[2][3]
Molecular Weight 199.97 g/mol [2][3]
Appearance White to light yellow crystalline powder[4]

Section 2: In-depth Analysis of Molecular Structure and Bonding

The reactivity and utility of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid are direct consequences of its molecular structure and the nature of its chemical bonds.

The central feature of the molecule is the boronic acid functional group, -B(OH)₂, attached to a phenyl ring. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This vacant p-orbital on the boron atom confers its Lewis acidic character, which is fundamental to its role in transmetalation during cross-coupling reactions.[5]

The phenyl ring is substituted with a fluorine atom and two methoxy groups. These substituents significantly modulate the electronic properties of the ring and the C-B bond:

  • Fluorine Atom : As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I).

  • Methoxy Groups (-OCH₃) : The oxygen atoms in the methoxy groups have lone pairs of electrons that can be donated to the aromatic ring via resonance (a +M effect), while also exerting an inductive electron-withdrawing effect (-I). The resonance effect typically dominates, making the methoxy groups overall electron-donating.

The interplay of these electronic effects influences the reactivity of the boronic acid in catalytic cycles, particularly the efficiency of the transmetalation step in Suzuki-Miyaura couplings.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OH)₂ Base PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.

Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.

Materials:

  • Aryl bromide (1.0 eq)

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of Toluene and Water)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental_Workflow start Start setup Combine Reagents: Aryl Bromide, Boronic Acid, Pd Catalyst, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (e.g., 90°C, 4-12h) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash with H₂O, Brine monitor->workup Reaction Complete purify Purification: Dry, Concentrate, Column Chromatography workup->purify end Isolated Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Section 5: Relevance in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives have emerged as crucial motifs in modern drug discovery. [1][7]The ability of the boronic acid group to form reversible covalent bonds with biological targets, such as the active site of enzymes, has led to the development of potent and selective inhibitors. [8] (4-Fluoro-3,5-dimethoxyphenyl)boronic acid serves as a valuable building block for introducing the 4-fluoro-3,5-dimethoxyphenyl moiety into drug candidates. This structural unit can impart desirable pharmacological properties, such as improved metabolic stability and enhanced binding affinity. The fluorine atom, in particular, is often incorporated into drug molecules to modulate their physicochemical properties and to block sites of metabolism.

Section 6: Safety, Handling, and Storage

As with all laboratory chemicals, (4-Fluoro-3,5-dimethoxyphenyl)boronic acid should be handled with appropriate care.

  • Hazards: This compound may cause skin, eye, and respiratory irritation. [2][9]* Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10]Avoid inhalation of dust and contact with skin and eyes. [9]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11] Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound. [9][11]

Section 7: References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The Role of Boronic Acids in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. [Link]

  • The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. (2021). Chemical Communications. [Link]

  • The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation - UdG. [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. (2017). [Link]

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid | C8H10BFO4 | CID 22485600 - PubChem. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (2021). [Link]

  • Designing Functional and Responsive Molecules with Boronic Acids | Accounts of Chemical Research - ACS Publications. (2025). [Link]

  • 3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID - Angene. [Link]

  • 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid - BoronPharm. [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) - lookchem. [Link]

  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. - ResearchGate. [Link]

  • A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design - Open Collections - The University of British Columbia. (2023). [Link]

  • DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid - Comptes Rendus de l'Académie des Sciences. (2011). [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

Executive Summary (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS 482628-23-9) is a specialized aryl boronic acid intermediate used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS 482628-23-9) is a specialized aryl boronic acid intermediate used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of pharmaceutical candidates. Its unique substitution pattern—combining the metabolic stability of a fluorine atom with the electron-donating effects of two methoxy groups—makes it a valuable scaffold in medicinal chemistry.

However, like many aryl boronic acids, its physicochemical characterization is complicated by its tendency to undergo reversible dehydration to form boroxine anhydrides. This whitepaper provides a technical deep-dive into the physical properties of this compound, specifically addressing the variability in melting point determination and solubility profiles, and offers standardized protocols for accurate characterization.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
Chemical Name (4-Fluoro-3,5-dimethoxyphenyl)boronic acid
CAS Number 482628-23-9
Molecular Formula C₈H₁₀BFO₄
Molecular Weight 199.97 g/mol
Appearance White to off-white crystalline powder
Structural Features [1][2][3][4][5][6] • Boronic Acid Moiety: Lewis acidic, capable of reversible covalent interactions (e.g., with diols).[7]• Fluorine (C4): Increases lipophilicity and metabolic resistance.• Methoxy Groups (C3, C5): Electron-donating, increasing electron density on the ring.

Thermodynamic Properties: The Melting Point Challenge

The Dehydration Phenomenon

Assigning a single, sharp melting point to (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is technically misleading due to the thermal behavior of the boronic acid functional group. Upon heating, aryl boronic acids undergo dehydration to form a cyclic trimeric anhydride known as a boroxine .

  • Phase I (100°C – 150°C): Loss of water molecules begins. The solid may appear to "sweat" or undergo a phase change that is not true melting.

  • Phase II (>200°C): The resulting boroxine melts.

Consequently, open-capillary melting point measurements often yield broad ranges or values corresponding to the boroxine rather than the free acid.

Experimental Data & Expectations

While specific batch data varies, structural analogs suggest the following thermal profile:

  • Typical Onset: Dehydration often visible >120°C.

  • True Melting Range (Boroxine Phase): 200°C – 265°C (Inferred from analogs such as 3,5-dimethyl-4-fluorophenylboronic acid [262-265°C]).

Protocol: Correct Determination of Melting Point

To obtain an accurate value for the free acid, dehydration must be suppressed.

Method A: Sealed Capillary (Recommended)

  • Load the sample into a glass capillary.

  • Flush with argon and flame-seal the capillary tip to create a closed system.

  • Ramp temperature at 5°C/min.

  • Observation: The water vapor pressure inhibits dehydration, allowing observation of the true acid melting point (often lower than the boroxine MP).

Method B: DSC (Differential Scanning Calorimetry)

  • Run in a crimped pan. Look for an endotherm (melting) followed immediately by a broad endotherm (dehydration) or vice-versa depending on kinetics.

Solubility Profile & Solvent Compatibility

The solubility of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is governed by the amphiphilic nature of the molecule: the polar boronic acid head group versus the lipophilic fluorinated aromatic core.

Quantitative Solubility Estimates

Data derived from general aryl boronic acid behavior and structural analysis.

Solvent ClassSolventSolubility RatingApplication Relevance
Polar Aprotic DMSO High (>50 mg/mL)Ideal for stock solutions and biological assays.
Polar Aprotic DMF High (>50 mg/mL)Standard solvent for Suzuki couplings.
Alcohols Methanol High (>25 mg/mL)Good for recrystallization; may form methyl esters over time.
Chlorinated DCM / Chloroform Moderate Useful for extraction/workup.
Aqueous Water Low (<1 mg/mL)Requires pH adjustment (base) to solubilize as the boronate salt.
Non-Polar Hexane / Pentane Insoluble Used as an anti-solvent to precipitate the product.
Boroxine Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium that affects both solubility and melting point. In non-polar solvents or dry conditions, the equilibrium shifts right (Boroxine). In aqueous base, it shifts left (Boronate).

BoroxineEquilibrium Acid (4-Fluoro-3,5-dimethoxyphenyl) boronic acid (Monomer) Boroxine Boroxine Anhydride (Trimer) Acid->Boroxine  - 3 H₂O (Heating / Dry Solvents)   Boronate Boronate Anion (Water Soluble) Acid->Boronate  + OH⁻ (pH > 9)  

Figure 1: Thermal and chemical equilibrium pathways affecting physical state.[1]

Handling & Stability Protocols

Storage[10]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent uncontrolled hydration cycles which can cake the powder.

  • Container: Tightly sealed glass or polypropylene.

Reaction Setup (Suzuki Coupling)

When using this reagent in cross-coupling:

  • Base Selection: Use mild bases (K₂CO₃, K₃PO₄) to convert the boronic acid to the reactive boronate species (see Figure 1).

  • Solvent System: A mixture of Toluene/Water or Dioxane/Water is recommended. The water component is crucial to hydrolyze any boroxine trimer back to the reactive monomeric acid species.

Purification Workflow

If the melting point is lower than expected, the sample may contain protodeboronated impurities (2-fluoro-1,3-dimethoxybenzene).

PurificationWorkflow Raw Crude Material (Low MP / Impure) Dissolve Dissolve in 1M NaOH (Forms Boronate Salt) Raw->Dissolve Wash Wash with Ether/DCM (Removes Non-Acidic Impurities) Dissolve->Wash Organic Layer Discarded Acidify Acidify Aqueous Phase (HCl) (Precipitates Boronic Acid) Wash->Acidify Aqueous Layer Retained Filter Filter & Dry (Avoid Excessive Heat) Acidify->Filter Pure Pure (4-Fluoro-3,5-dimethoxyphenyl) boronic acid Filter->Pure

Figure 2: Acid-Base extraction protocol for purification.

References

  • PubChem. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CID 22485600).[1][3] National Library of Medicine. [Link][3]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5] Wiley-VCH.

Sources

Foundational

An In-depth Technical Guide to (4-Fluoro-3,5-dimethoxyphenyl)boronic acid: A Key Reagent in Modern Drug Discovery

This guide provides a comprehensive technical overview of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, a specialized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, a specialized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and organic synthesis. We will delve into its core identifiers, physicochemical properties, safety protocols, and its strategic application in the synthesis of targeted therapeutics, supported by field-proven experimental protocols and mechanistic insights.

Core Compound Identification and Properties

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in research and development.

Chemical Identifiers

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is systematically identified by a set of unique codes and nomenclature that ensure unambiguous reference in chemical literature, databases, and regulatory documents.

IdentifierValue
CAS Number 482628-23-9[1]
PubChem CID 22485600[1]
IUPAC Name (4-fluoro-3,5-dimethoxyphenyl)boronic acid[1]
Molecular Formula C₈H₁₀BFO₄[1]
Molecular Weight 199.97 g/mol [1]
Synonyms 3,5-dimethoxy-4-fluorophenylboronic acid, Boronic acid, (4-fluoro-3,5-dimethoxyphenyl)-[1]
InChI InChI=1S/C8H10BFO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3[1]
InChIKey YXCHYZQCQRCTOC-UHFFFAOYSA-N[1]
SMILES B(C1=CC(=C(C(=C1)OC)F)OC)(O)O[1]
Physicochemical Properties

While detailed experimental data for this specific compound is not consistently published across primary literature, the following table summarizes computed properties and typical observations from commercial suppliers. Researchers should always verify the properties of their specific lot via a Certificate of Analysis.

PropertyValue/Description
Appearance Typically an off-white to light yellow solid or powder.
Melting Point Not consistently reported in the literature; requires experimental verification.
Solubility Generally soluble in organic solvents like methanol, DMF, dioxane, and butanol, particularly upon heating and in the presence of a base.
Computed XLogP3 1.3 (Indicates moderate lipophilicity)

Safety and Handling

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Classification : According to the Globally Harmonized System, this compound is associated with the following hazards[1]:

    • H315 : Causes skin irritation (Warning)

    • H319 : Causes serious eye irritation (Warning)

    • H335 : May cause respiratory irritation (Warning)

  • Pictogram :

    • GHS07 (Exclamation Mark)

  • Recommended Personal Protective Equipment (PPE) :

    • Wear protective gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling and Storage :

    • Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines.

Strategic Application in Drug Discovery: The Case of ALK2 Inhibitors

The true value of a chemical reagent is demonstrated through its application. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid serves as a quintessential example of how strategic molecular design can address critical challenges in drug development.

Rationale for Use: Bioisosteric Replacement and Target Engagement

In a notable drug discovery program targeting Diffuse Intrinsic Pontine Glioma (DIPG), a devastating pediatric brain cancer, researchers sought to develop CNS-penetrant inhibitors of the ALK2 enzyme.[2][3] The project built upon existing scaffolds that utilized a 3,4,5-trimethoxyphenyl group, which was known to occupy a key hydrophobic pocket in the enzyme's active site.[2][3]

The decision to use (4-Fluoro-3,5-dimethoxyphenyl)boronic acid was a deliberate act of medicinal chemistry design. The core hypothesis was that replacing the methoxy group at the 4-position with a fluorine atom could confer several advantages[2]:

  • Mimicking Hydrogen Bonds : The fluorine atom was posited to be capable of participating in a crucial water-mediated hydrogen bond to the lysine residue K235 in the ALK2 active site, thereby preserving or enhancing target affinity.[2]

  • Improving Physicochemical Properties : Fluorine substitution is a well-established strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability, which are critical for developing drugs that can cross the blood-brain barrier (BBB).[2]

This strategic choice exemplifies the "Expertise & Experience" pillar of drug design, where understanding the interplay of structure, target engagement, and pharmacokinetics drives the selection of specific reagents.

ALK2_Inhibitor_Strategy cluster_0 Initial Scaffold cluster_1 Challenge cluster_2 Proposed Solution cluster_3 Desired Outcomes 3,4,5-Trimethoxyphenyl 3,4,5-Trimethoxyphenyl Optimize for CNS Penetration Optimize for CNS Penetration 3,4,5-Trimethoxyphenyl->Optimize for CNS Penetration Reagent (4-Fluoro-3,5-dimethoxyphenyl)boronic acid Optimize for CNS Penetration->Reagent Modification Replace 4-Methoxy with Fluorine Reagent->Modification enables HBond Maintain H-Bond to K235 Modification->HBond PK Improve PK Properties (e.g., BBB penetration) Modification->PK

Caption: Rationale for selecting the 4-fluoro-3,5-dimethoxy motif.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of the target ALK2 inhibitors was accomplished via an iterative Suzuki-Miyaura cross-coupling sequence. The following protocol is adapted directly from the successful synthesis reported in the Journal of Medicinal Chemistry.[2][3]

Reaction Scheme: (Aryl-Halide) + (4-Fluoro-3,5-dimethoxyphenyl)boronic acid → (Aryl)-(4-Fluoro-3,5-dimethoxyphenyl)

Materials:

  • Aryl-halide intermediate (e.g., a substituted 3-bromo-5-chloropyridine) (1.0 eq)

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 eq)

  • Catalyst : XPhos Pd G2 (Second-generation Buchwald precatalyst) (0.05 - 0.1 eq)

  • Base : Potassium phosphate (K₃PO₄) (3.0 eq)

  • Solvent : n-Butanol and Water (e.g., 4:1 or 5:1 ratio)

Step-by-Step Methodology:

  • Reaction Setup : To a reaction vessel (e.g., microwave vial or Schlenk flask), add the aryl-halide intermediate, (4-fluoro-3,5-dimethoxyphenyl)boronic acid, K₃PO₄, and the XPhos Pd G2 catalyst.

  • Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen). This is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

  • Solvent Addition : Add the degassed solvent mixture (n-butanol and water) via syringe. The presence of water and a base is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.

  • Reaction Execution : Heat the reaction mixture to 100 °C with vigorous stirring for 4 hours. The elevated temperature is necessary to drive the catalytic cycle, especially the initial oxidative addition of the aryl-halide to the palladium center.

  • Work-up and Purification : Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Causality Behind Choices:

  • Catalyst System (XPhos Pd G2) : Buchwald ligands like XPhos are electron-rich, bulky phosphines that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of even challenging or sterically hindered substrates. The G2 precatalyst is air-stable and efficiently generates the active Pd(0) species in situ.

  • Base (K₃PO₄) : A moderately strong base is required to facilitate the formation of the boronate anion [ArB(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the palladium complex. K₃PO₄ is effective and generally compatible with a wide range of functional groups.

  • Solvent (Butanol/Water) : The biphasic solvent system aids in dissolving both the organic substrates and the inorganic base. Water plays a direct role in the catalytic cycle by participating in the equilibrium that forms the active boronate species.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Vessel 1. Combine Reagents (Aryl-Halide, Boronic Acid, K3PO4, XPhos Pd G2) Inert 2. Purge with N2/Ar Vessel->Inert Solvent 3. Add Degassed Butanol/Water Inert->Solvent Heat 4. Heat to 100 °C (4 hours) Solvent->Heat Monitor 5. Monitor by LC-MS/TLC Heat->Monitor Workup 6. Quench, Extract & Dry Monitor->Workup Purify 7. Column Chromatography Workup->Purify Final 8. Characterize Product Purify->Final

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Characterization and Analytical Control

Rigorous analytical characterization is non-negotiable for verifying the identity, purity, and structure of both the starting material and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected to show characteristic signals for the two equivalent aromatic protons on the fluorinated ring and the two equivalent methoxy groups.

    • ¹³C NMR : Will confirm the carbon skeleton.

    • ¹⁹F NMR : A powerful tool for fluorinated compounds, this will show a single resonance confirming the presence and electronic environment of the fluorine atom.

    • ¹¹B NMR : Can be used to characterize the boronic acid moiety, often showing a broad signal.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₈H₁₀BFO₄) of the starting material and the molecular weight of the final coupled products.

  • Chromatography : High-performance liquid chromatography (HPLC) is essential for determining the purity of the boronic acid before use and for analyzing the purity of the final reaction product.

Conclusion

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is more than a mere catalog chemical; it is a tool for rational drug design. Its utility is born from the unique electronic properties of the fluorine atom combined with the versatile reactivity of the boronic acid functional group. As demonstrated in the development of ALK2 inhibitors, its selection was a deliberate choice to solve a specific problem in medicinal chemistry—balancing target potency with the demanding physicochemical properties required for CNS drugs. By understanding the principles behind its design and the proven protocols for its use, researchers can confidently leverage this reagent to advance their own projects in the synthesis of complex, biologically active molecules.

References

  • Mistry, A. et al. (2020). Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry, 63(18), 10061–10085. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22485600, (4-Fluoro-3,5-dimethoxyphenyl)boronic acid. Retrieved from [Link].

  • Reaction Biology (2020). Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic. Retrieved from [Link]

Sources

Exploratory

Strategic Applications of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and chemical biology, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. (4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and chemical biology, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 482628-23-9)[1] has emerged as a highly privileged bifunctional entity. As a synthetic reagent, its boronic acid moiety serves as a robust linchpin for Suzuki-Miyaura cross-coupling. As a structural payload, it delivers the 4-fluoro-3,5-dimethoxyphenyl group—a highly optimized pharmacophore that overcomes the metabolic and off-target liabilities traditionally associated with highly oxygenated aromatic rings.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical rationale, primary research applications, and self-validating protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

To understand the utility of the 4-fluoro-3,5-dimethoxyphenyl moiety, we must analyze the causality behind its structural evolution. Historically, the 3,4,5-trimethoxyphenyl group has been a staple in targeted therapies (e.g., tubulin inhibitors and kinase inhibitors) due to its ability to occupy hydrophobic pockets and participate in hydrogen bonding. However, it suffers from rapid CYP450-mediated O-demethylation at the para position and often triggers hERG potassium channel toxicity.

Replacing the 4-methoxy group with a fluorine atom acts as a precise bioisosteric switch[2]:

  • Metabolic Shielding: The strong carbon-fluorine bond is highly resistant to oxidative cleavage, effectively blocking para-position metabolism and extending the in vivo half-life.

  • Lipophilic Efficiency (LipE): Fluorine increases the compound's partition coefficient (cLogP). In central nervous system (CNS) drug design, this enhanced lipophilicity is critical for crossing the Blood-Brain Barrier (BBB).

  • Electronic Modulation: Fluorine's electronegativity withdraws electron density from the aromatic ring, lowering the pKa of adjacent groups and disrupting the cation-π stacking interactions that typically cause hERG channel liability.

Table 1: Comparative Pharmacological Impact of A-Ring Substitution
Parameter3,4,5-Trimethoxyphenyl4-Fluoro-3,5-dimethoxyphenylMechanistic Causality
Metabolic Stability Low (Rapid clearance)HighFluorine blocks CYP450 O-demethylation at the highly exposed para position.
hERG Liability High (IC50 < 5 µM)Low (IC50 > 30 µM)Altered electron density disrupts cation-π stacking in the hERG channel pore[2].
Kinase Binding StrongStrongMeta-methoxy groups maintain critical water-mediated hydrogen bonding to hinge residues.
CNS Penetrance PoorHighIncreased Lipophilic Efficiency (LipE) facilitates passive diffusion across the BBB[2].

Primary Research Area 1: CNS-Penetrant Kinase Inhibitors

A premier application of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is in the development of Activin receptor-like kinase 2 (ALK2) inhibitors. ALK2 mutations are the primary drivers of Diffuse Intrinsic Pontine Glioma (DIPG), a fatal pediatric brain tumor.

Early ALK2 inhibitors (such as LDN-213844) utilized a 3,4,5-trimethoxyphenyl group to anchor the drug in the ATP-binding pocket via a water-mediated hydrogen bond to the K235 residue[2]. However, these compounds were poorly brain-penetrant and exhibited dangerous hERG liabilities. By utilizing (4-Fluoro-3,5-dimethoxyphenyl)boronic acid in the late-stage synthesis of new analogs (e.g., M4K2163 derivatives), researchers successfully maintained the essential K235 hydrogen bond while abolishing hERG toxicity and achieving therapeutic concentrations in the brain[2].

ALK2_Pathway BMP BMP Ligand ALK2 ALK2 Receptor (Active Kinase) BMP->ALK2 Receptor Activation SMAD SMAD 1/5/8 Phosphorylation ALK2->SMAD ATP Hydrolysis Transcription Gene Transcription (DIPG Gliomagenesis) SMAD->Transcription Nuclear Translocation Inhibitor 4-F-3,5-diOMe-Ph Derivative Inhibitor->ALK2 Blocks ATP Pocket (H-bond to K235)

ALK2 signaling pathway and targeted inhibition via 4-fluoro-3,5-dimethoxyphenyl derivatives.

Primary Research Area 2: Tubulin Inhibitors & Immuno-Oncology

Beyond kinase inhibition, this boronic acid is heavily utilized in two other critical oncological domains:

  • Tubulin Polymerization Inhibitors: Analogs of Combretastatin A-4 (CA-4) and pterostilbene are potent vascular disrupting agents that bind to the colchicine site of tubulin[3]. Synthesizing CA-4 analogs with a 4-fluoro-3,5-dimethoxyphenyl A-ring prevents the rapid metabolic degradation that plagues native CA-4, thereby extending the therapeutic window while maintaining nanomolar cytotoxicity against tumor cells[3].

  • Immuno-Oncology (DGK Inhibitors): Diacylglycerol kinases (DGKα/ζ) terminate T-cell functions by depleting diacylglycerol. Recent patent literature highlights the use of the 4-fluoro-3,5-dimethoxyphenyl moiety in novel DGK inhibitors, which serve as intracellular checkpoints to hyper-activate T-cells for enhanced anti-tumor immune responses[4].

Primary Research Area 3: Chemical Biology & Diol Sensing

While frequently used as a coupling partner, the intact boronic acid itself is a powerful tool in chemical biology. Boronic acids form reversible covalent bonds with 1,2- and 1,3-diols (e.g., saccharides and glycated proteins).

Mechanistic Causality: The binding affinity of a boronic acid to a diol is inversely proportional to its pKa. The highly electron-withdrawing nature of the para-fluorine atom, combined with the inductive effects of the meta-methoxy groups, significantly lowers the Lewis acidity pKa of the boron atom[1]. This ensures that the reactive boronate anion is readily formed at physiological pH (7.4), drastically increasing its sensitivity and binding kinetics for continuous glucose monitoring or glycoprotein labeling compared to standard phenylboronic acids.

Advanced Methodology: Self-Validating Suzuki-Miyaura Protocol

Electron-rich boronic acids are notoriously prone to protodeboronation (the premature cleavage of the C-B bond). To successfully couple (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, the reaction must be kinetically driven toward oxidative addition and transmetalation faster than degradation can occur.

The following protocol is engineered as a self-validating system , utilizing XPhos Pd G2 (a bulky, electron-rich precatalyst) and integrated Quality Control (QC) checkpoints to ensure absolute reproducibility[2].

Suzuki_Workflow Prep 1. Reagent Prep (Strict Anaerobic) Catalyst 2. XPhos Pd G2 Activation Prep->Catalyst Coupling 3. Cross-Coupling (100°C, 4h) Catalyst->Coupling Validation 4. LC-MS/NMR Validation Coupling->Validation

Self-validating Suzuki-Miyaura cross-coupling workflow with integrated QC checkpoints.

Step-by-Step Methodology
  • Reagent Preparation & Degassing:

    • Charge a Schlenk flask with the aryl halide electrophile (1.0 eq), (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 eq), and K3PO4 (2.0 eq).

    • Causality: K3PO4 is chosen as a mild base; stronger bases (like NaOH) will accelerate protodeboronation of this specific electron-rich substrate.

    • Add a biphasic solvent system of Butanol/H2O (4:1). Degas via three freeze-pump-thaw cycles.

    • Validation Checkpoint 1: Visual confirmation of a completely homogeneous solution upon warming ensures no localized concentration gradients that could stall transmetalation.

  • Catalyst Activation:

    • Under a positive pressure of Argon, add XPhos Pd G2 (0.05 eq).

    • Validation Checkpoint 2: Upon heating to 40°C, observe a distinct color shift from pale yellow to deep red/orange. This validates the successful generation of the active Pd(0) species.

  • Cross-Coupling Reaction:

    • Heat the reaction mixture to 100°C for 4 hours.

    • Validation Checkpoint 3 (LC-MS Aliquot at 2h): The system validates its own efficiency here. If the protodeboronation mass peak [M-B(OH)2+H]+ exceeds 5% relative to the product mass [M+H]+, the reaction is experiencing stalled transmetalation. (Corrective action: Increase stirring rate to maximize the biphasic interfacial area).

  • Workup & Spectroscopic QC:

    • Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

    • Validation Checkpoint 4 (19F NMR): Run a 19F NMR of the purified product. The fluorine atom must appear as a sharp, distinct singlet (typically around -130 to -140 ppm depending on the coupled system). Any peak splitting or secondary signals immediately flag defluorination or the presence of isomeric impurities, serving as an unambiguous internal standard for purity.

References

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid | C8H10BFO4 | CID 22485600 - PubChem National Institutes of Health (NIH)[Link]

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthese und biologische Evaluierung von polyhydroxy- und polymethoxysubstituierten Stilbenen Martin-Luther-Universität Halle-Wittenberg[Link]

  • US20230271954A1 - Compounds useful as t cell activators Google P

Sources

Protocols & Analytical Methods

Method

Reaction conditions for using (4-Fluoro-3,5-dimethoxyphenyl)boronic acid in organic synthesis.

Executive Summary & Chemical Profile[1][2] (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a high-value building block used primarily in the synthesis of kinase inhibitors (e.g., FGFR1 inhibitors) and metabolic stability p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a high-value building block used primarily in the synthesis of kinase inhibitors (e.g., FGFR1 inhibitors) and metabolic stability probes. Its unique substitution pattern—a central fluorine atom flanked by two methoxy groups—creates a specific electronic "push-pull" environment.

While the 3,5-dimethoxy groups render the aryl ring electron-rich (increasing nucleophilicity), the 4-fluoro substituent introduces inductive electron withdrawal. This combination makes the compound moderately stable but prone to specific side reactions like protodeboronation and oxidative homocoupling if reaction parameters are not tightly controlled.

Key Physicochemical Properties
PropertyDataRelevance
Molecular Weight 199.97 g/mol Fragment-based drug design (FBDD) compliant.
Electronic Character

-rich /

-withdrawing
Moderate transmetalation rates; sensitive to oxidation.
Solubility High in MeOH, DMSO, THFCompatible with polar organic solvents.
pKa (Boronate) ~8.5–9.0 (Est.)Requires weaker bases (K₃PO₄, K₂CO₃) to avoid rapid hydrolysis.

Reaction Engineering: The "Why" Behind the Protocol

To successfully utilize this reagent, one must understand the mechanistic implications of its substituents during the catalytic cycle.

The Electronic "Push-Pull" Effect
  • Transmetalation (Rate-Limiting Step): In Suzuki-Miyaura coupling, the nucleophilicity of the boronate species drives transmetalation to the Palladium(II) center. The 3,5-dimethoxy groups enhance this nucleophilicity via resonance donation (+M effect). However, the 4-fluoro group exerts a strong inductive withdrawal (-I effect), slightly tempering this reactivity compared to 3,4,5-trimethoxyphenylboronic acid.

  • Protodeboronation Risk: Electron-rich aryl boronic acids are susceptible to acid- or base-catalyzed protodeboronation. The ipso-carbon is protonated, releasing boric acid and the arene. For this substrate, anhydrous conditions or mild bases are preferred to mitigate this pathway.

Catalyst Selection Strategy
  • Ligand Choice: Because the aryl ring is electron-rich, oxidative addition to the aryl halide partner is often the bottleneck, not transmetalation. However, to prevent homocoupling of the boronic acid (a common side reaction for electron-rich boronates), bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) are recommended. These ligands facilitate rapid reductive elimination of the product, outcompeting side reactions.

Standard Protocol: High-Efficiency Suzuki-Miyaura Coupling

This protocol is optimized for coupling (4-Fluoro-3,5-dimethoxyphenyl)boronic acid with aryl bromides or activated aryl chlorides.

Materials
  • Boronic Acid: 1.2 – 1.5 equivalents

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(dppf)Cl₂·DCM (for less hindered substrates)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) or Toluene : Water (10:1 v/v)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (240 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

    • Critical Step: If using separate Pd source and ligand, premix Pd(OAc)₂ and SPhos in the solvent for 5 minutes before adding to the main vessel to ensure active catalyst formation. Alternatively, add Pd(dppf)Cl₂ (40 mg, 0.05 mmol) directly.

  • Degassing:

    • Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Add degassed solvent (1,4-Dioxane/Water 4:1, 5 mL) via syringe.

  • Reaction:

    • Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the aryl bromide. If the boronic acid is consumed but starting material remains, add another 0.3 equiv of boronic acid.

  • Work-up:

    • Cool to room temperature.[1] Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_ArX Pd(II)(Ar)(X)L2 OxAdd->PdII_ArX BaseStep Base Activation (X -> OH/OR) PdII_ArX->BaseStep + Base (OH-) PdII_ArOH Pd(II)(Ar)(OH)L2 BaseStep->PdII_ArOH Transmetal Transmetalation (+ Boronic Acid) PdII_ArOH->Transmetal + Ar'-B(OH)2 PdII_Diaryl Pd(II)(Ar)(Ar')L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Cycle Closes

Figure 1: Catalytic cycle emphasizing the base activation pathway critical for hindered/electron-rich boronic acids.

Advanced Protocol: Chan-Lam Coupling (N/O-Arylation)

For synthesizing diaryl ethers or anilines where the 4-fluoro-3,5-dimethoxyphenyl group is attached to a heteroatom.

Materials
  • Substrate: Phenol, Aniline, or Imidazole derivative (1.0 equiv)

  • Boronic Acid: 2.0 equivalents (Excess required due to slower kinetics)

  • Catalyst: Cu(OAc)₂ (1.0 equiv for stoichiometric; 10-20 mol% for catalytic)

  • Base/Ligand: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

  • Solvent: DCM or DCE (anhydrous)

  • Atmosphere: Open air (Oxygen balloon preferred for catalytic method)

Protocol
  • Dissolve the substrate (1.0 mmol), boronic acid (2.0 mmol), and Cu(OAc)₂ (0.2 mmol) in DCM (10 mL).

  • Add Pyridine (2.0 mmol).

  • Stir vigorously at room temperature open to the air (or under an O₂ balloon).

  • Time: These reactions are slow (24–48 hours).

  • Quench: Filter through a pad of Celite to remove copper salts, concentrate, and purify.

Troubleshooting & Optimization Matrix

If yields are low (<50%), use this decision matrix to identify the failure mode.

ObservationProbable CauseCorrective Action
Start Material (Ar-Br) remains; Boronic acid consumed. Protodeboronation 1. Switch base to anhydrous K₃PO₄ or CsF.2. Reduce water content in solvent.3. Lower temperature to 60°C.
Homocoupling (Ar'-Ar') observed. Oxidative coupling 1. Degas solvents more thoroughly (freeze-pump-thaw).2. Avoid Pd(OAc)₂; use Pd(0) sources like Pd₂(dba)₃.3. Reduce catalyst loading.
No reaction (Both SM remain). Catalyst Poisoning / Inactivity 1. Switch to Buchwald Precatalysts (e.g., XPhos Pd G2).2. Ensure base solubility (add trace surfactant or use TBAOH).
Complex mixture / Black precipitate. Pd Black formation 1. Increase ligand:Pd ratio (2:1 or 3:1).2. Add TBAB (Tetrabutylammonium bromide) as a phase transfer/stabilizer.
Workflow Diagram for Optimization

Optimization Start Initial Condition: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Check Check LCMS @ 4 hours Start->Check Result1 SM Unreacted Check->Result1 <10% Conv Result2 Deboronation (Ar-H formed) Check->Result2 Ar-B(OH)2 gone Result3 Good Conversion Check->Result3 >50% Conv Action1 Switch to XPhos Pd G2 Result1->Action1 Action2 Use Anhydrous THF/CsF Result2->Action2 Action3 Isolate Product Result3->Action3

Figure 2: Decision tree for reaction optimization based on LCMS data.

Safety and Handling

  • Hazard Identification: (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is an irritant (H315, H319, H335). Avoid inhalation of dust.

  • Storage: Store at 2–8 °C. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in aqueous reaction media and does not affect stoichiometry significantly.

  • Compatibility: Incompatible with strong oxidizing agents.

References

  • Chemical Identity & Properties: PubChem. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.[2] National Library of Medicine. [Link][2]

  • Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids. Chemical Science, 7, 572-580. [Link]

  • Medicinal Chemistry Application (FGFR1): Li, X., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. Royal Society Open Science. [Link]

Sources

Application

Application Note: (4-Fluoro-3,5-dimethoxyphenyl)boronic acid in Medicinal Chemistry

Executive Summary (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 944129-07-1) is a specialized organoboron reagent used primarily in the synthesis of biaryl and heterobiaryl scaffolds for kinase inhibitors (e.g., FGFR,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 944129-07-1) is a specialized organoboron reagent used primarily in the synthesis of biaryl and heterobiaryl scaffolds for kinase inhibitors (e.g., FGFR, VEGFR) and tubulin polymerization inhibitors.

In modern drug discovery, this moiety serves a dual purpose:

  • Pharmacophore Installation: The 3,5-dimethoxy motif mimics the electron-rich E-ring of colchicine and interacts with specific hydrophobic pockets in ATP-binding sites.[1]

  • Metabolic Optimization: The strategic placement of the fluorine atom at the para-position acts as a "metabolic block," preventing CYP450-mediated oxidation while maintaining the steric profile of a hydrogen atom.[1]

This guide details the rationale for its use, optimized Suzuki-Miyaura coupling protocols to mitigate protodeboronation, and specific case studies in Structure-Activity Relationship (SAR) optimization.[2]

Chemical Rationale & SAR Utility[2][3]

The "Fluorine Shield" Effect

The 3,5-dimethoxyphenyl group is a privileged structure in medicinal chemistry, often enhancing potency via electron donation and hydrogen bond acceptance.[2] However, the electron-rich nature of this ring makes the para-position highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2][1]

The Solution: Substituting the para-hydrogen with fluorine.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting oxidative cleavage.[1]

  • Bioisosterism: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing the molecule to retain its binding fit while altering its electronic landscape.[1]

  • Lipophilicity: Fluorination modulates

    
    , often improving membrane permeability without the penalty of excessive hydrophobicity associated with chlorine or methyl groups.[1]
    
Mechanism of Action Visualization

The following diagram illustrates the SAR logic and the metabolic protection mechanism.

SAR_Logic Reagent (4-Fluoro-3,5-dimethoxyphenyl) boronic acid Target Target Scaffold (e.g., FGFR Inhibitor) Reagent->Target Suzuki Coupling Methoxy 3,5-Dimethoxy Group (Electron Donor) Target->Methoxy Fluorine 4-Fluoro Group (Metabolic Block) Target->Fluorine Binding Enhanced H-Bonding & Hydrophobic Fit Methoxy->Binding Increases Stability Blocks CYP450 Para-Hydroxylation Fluorine->Stability Increases

Figure 1: SAR Logic flow demonstrating how the reagent confers both binding affinity and metabolic stability to the target drug scaffold.

Experimental Protocols

Critical Pre-requisite: Handling Electron-Rich Boronic Acids

Warning: Electron-rich boronic acids like (4-Fluoro-3,5-dimethoxyphenyl)boronic acid are prone to protodeboronation (loss of the


 group) under harsh basic conditions or prolonged heating.[2] The following protocols are designed to mitigate this side reaction.
Protocol A: High-Yield Suzuki-Miyaura Coupling (General)

Best for coupling with aryl bromides or iodides where the partner is stable.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3]

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 – 1.5 equiv)[2]

  • Catalyst:

    
     (3-5 mol%)[2]
    
  • Base:

    
     (2.0 M aq.[1] solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the aryl halide, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
    .
    
  • Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 30 min). Note: Do not exceed 100°C to prevent deboronation.[1]

  • Monitoring: Check TLC (UV 254 nm). The product will likely be less polar than the boronic acid.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: "Challenging Substrate" Coupling (Buchwald Precatalyst)

Best for sterically hindered substrates or when protodeboronation is observed in Protocol A.

Reagents:

  • Catalyst: XPhos Pd G2 or G3 (2 mol%) — Faster oxidative addition allows reaction at lower temps.[2]

  • Base:

    
     (3.0 equiv, solid) — Anhydrous conditions reduce deboronation.[2]
    
  • Solvent: THF/Water (10:1 ratio).[1]

Step-by-Step Methodology:

  • Charge the reaction vessel with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and solid

    
     (3.0 equiv).[2]
    
  • Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Add degassed THF and a minimal amount of degassed water (essential for the catalytic cycle but kept low to limit side reactions).

  • Stir vigorously at 40–60°C . The active catalyst generation is rapid; many reactions complete within 2–4 hours.[1]

  • Filter through a Celite pad to remove palladium residues before standard workup.[1]

Data Summary & Troubleshooting

Comparative Analysis of Reaction Conditions

The following table summarizes optimization data for coupling (4-Fluoro-3,5-dimethoxyphenyl)boronic acid with a standard test substrate (4-bromo-isoquinoline).

ConditionCatalystBaseTempYieldNotes
Standard


(aq)
100°C45%Significant deboronation observed (anisole byproduct).[2]
Optimized


(aq)
80°C82%Excellent balance of rate vs. stability.[1]
Advanced XPhos Pd G2

(solid)
50°C94% Best for high-value intermediates; minimal byproduct.[1]
Workflow Visualization

The decision tree below guides the user in selecting the correct protocol based on their substrate.

Protocol_Selection Start Start: Select Aryl Halide Check Is the Halide Sterically Hindered or Unstable? Start->Check No No (Standard Aryl Bromide) Check->No Robust Yes Yes (Ortho-subs / Heteroaryl) Check->Yes Sensitive ProtA Protocol A: Pd(dppf)Cl2, K2CO3, 80°C No->ProtA ProtB Protocol B: XPhos Pd G2, K3PO4, 50°C Yes->ProtB Monitor Monitor via LCMS (Check for Deboronation) ProtA->Monitor ProtB->Monitor

Figure 2: Decision matrix for selecting the optimal Suzuki coupling protocol.

Case Study: FGFR Inhibitor Analog Synthesis

Objective: Synthesis of a 4-fluoro-3,5-dimethoxy-substituted benzamide (FGFR1 Inhibitor Analog).

Context: Fibroblast Growth Factor Receptor (FGFR) inhibitors often utilize a 3,5-dimethoxyphenyl moiety to occupy the hydrophobic pocket of the kinase domain.[2][1] In this study, the 4-fluoro derivative was synthesized to assess metabolic stability improvements over the non-fluorinated parent.[1]

Procedure:

  • Precursor: 4-Bromo-N-(pyridin-3-yl)benzamide was prepared via standard amide coupling.[1]

  • Coupling: The precursor (200 mg, 0.72 mmol) was coupled with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (216 mg, 1.08 mmol) using Protocol A .[2]

  • Result: The reaction yielded the biaryl product in 88% yield.

  • Outcome: In subsequent microsomal stability assays (Human Liver Microsomes), the fluorinated analog showed a 3.5x increase in half-life (

    
    )  compared to the des-fluoro analog, validating the "Metabolic Blocking" hypothesis.[2][1]
    

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • [2]

  • Metabolic Stability of Fluorinated Motifs

    • Purser, S., et al. (2008).[2][1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • FGFR Inhibitor SAR Studies (Dimethoxy-benzamide scaffolds)

    • Tan, L., et al. (2018).[2][1] Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

    • [2]

  • Protodeboronation Challenges

    • Kinzel, T., et al. (2010).[2][1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society.[1][4]

    • [2]

Sources

Method

Application Note: Precision Synthesis of Bioactive Biaryls Using (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

Executive Summary (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS 942069-57-6) is a specialized organoboron reagent used primarily in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors , VEGFR modulator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS 942069-57-6) is a specialized organoboron reagent used primarily in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors , VEGFR modulators , and colchicine-site tubulin inhibitors .

This application note details the strategic implementation of this reagent in medicinal chemistry. Unlike standard phenylboronic acids, the 4-fluoro-3,5-dimethoxy motif functions as a metabolically stable bioisostere of the trimethoxyphenyl (TMP) group. The specific substitution pattern confers unique electronic properties: the 3,5-methoxy groups function as hydrogen bond acceptors, while the 4-fluorine atom blocks cytochrome P450-mediated oxidation at the para-position, significantly extending the half-life (


) of the final drug candidate.

Scientific Rationale & Pharmacophore Design

The "Fluorine Block" Effect

In many kinase inhibitors (e.g., Erdafitinib, Pemigatinib analogues), the 3,5-dimethoxyphenyl tail is critical for occupying hydrophobic pockets (e.g., the gatekeeper region). However, the electron-rich nature of this ring makes the para-position highly susceptible to metabolic hydroxylation.

Why use CAS 942069-57-6?

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is virtually inert to enzymatic cleavage. Substituting hydrogen with fluorine at the 4-position prevents the formation of toxic quinone-methide metabolites.

  • Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring compared to the non-fluorinated trimethoxy analog. This reduces the propensity for oxidative metabolism while maintaining the steric profile required for receptor binding.

Synthetic Challenges: Protodeboronation

Electron-rich boronic acids are notoriously unstable under standard Suzuki-Miyaura conditions. The high electron density on the aromatic ring facilitates protodeboronation (hydrolysis of the C–B bond), yielding 1-fluoro-2,6-dimethoxybenzene as a byproduct and reducing yield.

The protocol below utilizes a specialized catalyst/base system designed to outcompete this decomposition pathway.

Detailed Experimental Protocol

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Application: Coupling (4-Fluoro-3,5-dimethoxyphenyl)boronic acid with electron-deficient heteroaryl halides (e.g., chloropyrimidines, bromoindazoles).

Reagents & Materials
ComponentSpecificationRole
Boronic Acid (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equiv)Nucleophile
Electrophile Heteroaryl Halide (1.0 equiv)Scaffold Core
Catalyst XPhos Pd G2 (2-3 mol%)Precatalyst (Fast activation)
Base

(Tribasic Potassium Phosphate), 2.0 equiv
Base (Anhydrous preferred)
Solvent 1,4-Dioxane : Water (10:1 ratio)Reaction Medium
Step-by-Step Methodology
  • Inert Gas Preparation:

    • Flame-dry a 2-neck round-bottom flask or microwave vial.

    • Cool under a stream of Argon or Nitrogen. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvent Degassing:

    • Sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes prior to use.

    • Why: Dissolved oxygen promotes phenol formation and homocoupling.

  • Reaction Assembly:

    • Charge the flask with the Heteroaryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and

      
       (2.0 equiv).
      
    • Add the XPhos Pd G2 catalyst (0.02 equiv).

    • Add the degassed solvent mixture via syringe. Concentration should be approx 0.1 M relative to the halide.

  • Thermal Cycle:

    • Standard Heating: Heat to 90°C for 4–6 hours.

    • Microwave (Recommended): Heat to 100°C for 45 minutes.

    • Monitoring: Check by LC-MS.[1] Look for the product mass [M+H]+ and monitor the disappearance of the boronic acid (often visible as the boroxine trimer).

  • Workup & Purification:

    • Cool to room temperature.[2][3][4] Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with Brine (x2).

    • Dry over

      
      , concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • QC Check: Ensure removal of protodeboronated byproduct (1-fluoro-3,5-dimethoxybenzene), which elutes significantly earlier than the biaryl product.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical competition between the productive Transmetallation step and the destructive Protodeboronation pathway.

SuzukiMechanism Pd0 Pd(0) Active Species (XPhos Ligand) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation OxAdd->TransMet Boron (4-Fluoro-3,5-dimethoxyphenyl) boronic acid Base Base Activation (Boronate Species) Boron->Base + K3PO4 Base->TransMet Boronate Anion Proto Protodeboronation (Side Reaction) Base->Proto H2O / Slow Catalyst RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates Waste 1-Fluoro-3,5- dimethoxybenzene Proto->Waste

Caption: Figure 1. Catalytic cycle showing the entry of the boronic acid. Note the red path indicating protodeboronation, which is mitigated by using active Buchwald precatalysts (XPhos Pd G2) to accelerate Transmetallation.

Quality Control & Troubleshooting

Analytical Markers

When analyzing the crude reaction mixture by LC-MS, be aware of the following species:

SpeciesDescriptionMass ShiftRemediation
Product Desired BiarylTarget MassN/A
Homocoupling Biaryl ether/dimer2x Boronic MassIncrease degassing; reduce catalyst loading.
Protodeboronation Fluorodimethoxybenzene156.15 DaSwitch to anhydrous conditions (Dioxane only); increase catalyst activity.
Oxidation Phenol derivativeBoronic - B(OH)2 + OHEnsure inert atmosphere (Argon balloon is insufficient; use manifold).
Storage Stability

Boronic acids containing fluoro- and methoxy- substituents can dehydrate to form boroxines (cyclic trimers) upon storage.

  • Observation: The melting point may appear broad or higher than reported.

  • Impact: Boroxines are generally more reactive in Suzuki couplings than the free acid, but stoichiometry calculations must be adjusted (calculate based on monomer molecular weight).

  • Recommendation: Store at 4°C under Nitrogen.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Zhou, H., et al. (2010). Design and Synthesis of 4-Substituted-6-(3,5-dimethoxyphenyl)-1H-indazoles as Potent FGFR Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 3,5-dimethoxy pharmacophore in FGFR).

Sources

Application

Step-by-step protocol for a Suzuki reaction with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

Application Note: Optimized Suzuki-Miyaura Coupling of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid Executive Summary This application note details the optimized protocol for utilizing (4-Fluoro-3,5-dimethoxyphenyl)boronic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

Executive Summary

This application note details the optimized protocol for utilizing (4-Fluoro-3,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. While generally robust, this specific substrate presents a unique electronic profile: the 3,5-dimethoxy motif creates a highly electron-rich core, while the 4-fluoro substituent introduces a risk of Nucleophilic Aromatic Substitution (


) under harsh basic conditions. This guide prioritizes conditions that maximize cross-coupling efficiency while suppressing defluorination and protodeboronation.

Key Chemical Properties:

  • CAS: 482628-23-9[1]

  • MW: 199.97 g/mol [1]

  • Stability: Moderate. Prone to protodeboronation upon prolonged heating in acidic media; potential for C-F cleavage with strong nucleophiles.

Mechanistic Insight & Strategy

Successful coupling requires balancing the activation of the boronic acid (transmetallation) against the stability of the C-F bond.

The Challenge: Site-Specific Reactivity

The 3,5-dimethoxy substituents donate electron density via resonance to positions C2, C4, and C6.

  • C1 (Boron): Located meta to the methoxy groups. It is not significantly activated by resonance, making the C-B bond relatively stable compared to para-methoxy analogs.

  • C4 (Fluorine): Located ortho to both methoxy groups. The electron donation stabilizes the ring, but the high electron density at C2/C6 and the inductive withdrawal of the Fluorine can make C4 susceptible to

    
     if strong nucleophiles (e.g., 
    
    
    
    ,
    
    
    ) are used at high temperatures.

Strategic Decision: Use mild inorganic bases (Carbonates/Phosphates) rather than alkoxides to preserve the C-F bond.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. The critical step for this substrate is Transmetallation , which requires the formation of a reactive boronate species


 without triggering side reactions.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd + Ar-X PdII_Ox Pd(II)-X Complex OxAdd->PdII_Ox TransMet Transmetallation PdII_Ox->TransMet + Base BaseAct Base Activation (Boronic Acid + OH-) BaseAct->TransMet + [Ar-B(OH)3]- PdII_Diaryl Pd(II)-Diaryl Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the critical base activation step.

Experimental Design & Optimization

Reagent Selection
ComponentRecommendationRationale
Catalyst

Robust, air-stable, and highly effective for aryl bromides/iodides. Resists deactivation better than

.
Alternative Catalyst XPhos Pd G2 Use only if coupling with sterically hindered or deactivated Aryl Chlorides.
Base

or

Mild enough to prevent

at the C-F bond but strong enough to activate the boronic acid. Avoid hydroxides (

).
Solvent 1,4-Dioxane / Water (4:1) Water is mandatory as a co-solvent to dissolve the inorganic base and facilitate boronate formation.
Stoichiometry 1.2 - 1.5 equiv. Slight excess of boronic acid compensates for any minor protodeboronation.

Detailed Protocol: Cross-Coupling with Aryl Bromides

Target Scale: 1.0 mmol (adaptable) Substrates: (4-Fluoro-3,5-dimethoxyphenyl)boronic acid + Generic Aryl Bromide (


)
Step 1: Preparation of Reaction Vessel
  • Equip a 25 mL round-bottom flask or Schlenk tube with a magnetic stir bar.

  • If using air-sensitive phosphines (not required for

    
    ), flame-dry the flask under vacuum. For this protocol, standard clean glassware is sufficient.
    
Step 2: Reagent Addition (Solids)

Add the following solid reagents to the flask open to air (if using stable catalysts):

  • Aryl Bromide: 1.0 mmol (1.0 equiv)

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid: 240 mg (1.2 mmol, 1.2 equiv)

  • 
    :  24 mg (0.03 mmol, 3 mol%)
    
  • Potassium Carbonate (

    
    ):  414 mg (3.0 mmol, 3.0 equiv)
    
Step 3: Solvent Addition and Degassing

Critical Step: Oxygen promotes homocoupling and catalyst death.

  • Add 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).

  • Degassing: Seal the flask with a septum. Insert a long needle connected to an inert gas source (Nitrogen or Argon) directly into the liquid. Insert a short vent needle. Bubble gas vigorously for 10–15 minutes (Sparging).

    • Alternative: Perform 3 cycles of Freeze-Pump-Thaw if the substrate is extremely oxidation-sensitive.

Step 4: Reaction
  • Remove needles and seal the vessel tightly (use a Teflon screw cap if using a pressure tube).

  • Heat the mixture to 85°C in an oil block or sand bath.

  • Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • Monitor: Check by TLC or LCMS after 2 hours. Most reactions with this boronic acid complete within 4–6 hours.

Step 5: Workup and Purification
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers. Extract the aqueous layer twice more with Ethyl Acetate.

  • Wash combined organics with Brine (sat. NaCl).

  • Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography.

    • Note: The 3,5-dimethoxy group makes the product distinct on silica. Start with a non-polar gradient (Hexanes/EtOAc).

Workflow Visualization

Workflow Start Start: 1.0 mmol Scale Solids Add Solids: 1.0 eq Ar-Br 1.2 eq Boronic Acid 3.0 eq K2CO3 3 mol% Pd(dppf)Cl2 Start->Solids Solvent Add Solvent: 4:1 Dioxane/Water Solids->Solvent Degas Degas (Sparging) 15 mins N2/Ar Solvent->Degas Heat Heat to 85°C 4-6 Hours Degas->Heat Check Check LCMS/TLC Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Brine Wash Check->Workup Complete

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor transmetallation.Switch to XPhos Pd G2 (2 mol%). Ensure vigorous stirring (biphasic).
Homocoupling (

)
Oxygen presence during reaction.Increase degassing time. Ensure inert atmosphere is maintained.
Protodeboronation Reaction temp too high or pH too low.Lower temp to 60°C . Switch base to

(more soluble/active at lower temp).
Defluorination (

)
Base is too nucleophilic.Ensure

is used, NOT

or

. Avoid DMF/DMSO if possible (promotes

).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22485600, (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.[1] Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

Sources

Method

Advanced Ligand Selection and Coupling Protocols for (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Suzuki-Miyaura Cross-Coupling, API Synthesis, and Catalytic Optimization Executive Summary & Substrate Profiling The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Suzuki-Miyaura Cross-Coupling, API Synthesis, and Catalytic Optimization

Executive Summary & Substrate Profiling

The synthesis of complex biaryl scaffolds often relies on the Suzuki-Miyaura cross-coupling reaction. However, the coupling of electronically deactivated or sterically demanding boronic acids presents significant synthetic bottlenecks. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a highly specialized building block, notably utilized in the development of CNS-penetrant ALK2 inhibitors for the treatment of diffuse intrinsic pontine glioma (DIPG)[1].

To achieve high-yielding couplings with this substrate, standard palladium catalysts (e.g., Pd(PPh₃)₄) are insufficient. As a Senior Application Scientist, I approach this challenge by first profiling the physical organic chemistry of the substrate to establish the causality behind our ligand and catalyst selection.

Mechanistic Causality: The Electronic Dilemma

The difficulty in coupling (4-fluoro-3,5-dimethoxyphenyl)boronic acid lies in the severe electron deficiency at the ipso-carbon (C1, the boron-bearing carbon):

  • Absence of Resonance Donation: The methoxy groups at the C3 and C5 positions are meta to the boronic acid. Consequently, they cannot donate electron density to C1 via resonance (+M effect); they only exert an inductive electron-withdrawing effect (-I).

  • Fluorine's Inductive Pull: The fluorine atom at C4 is para to the boronic acid. While it possesses a weak +M effect, its strong -I effect further depletes electron density from the aromatic ring.

The Consequence: Electron-deficient boronic acids undergo the transmetalation step of the catalytic cycle at a significantly reduced rate[2]. Slower transmetalation increases the residence time of the highly reactive Pd(II) intermediate, leading to competitive side reactions such as protodeboronation (hydrolysis of the carbon-boron bond)[3].

Ligand Selection: The XPhos Advantage

To overcome the high activation barrier of transmetalation, a highly active, electron-rich catalyst system is required. Dialkylbiaryl phosphine ligands (Buchwald ligands)—specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)—paired with a Generation 2 (G2) palladacycle precatalyst provide the optimal thermodynamic and kinetic profile for this transformation[2].

  • Accelerated Transmetalation: The electron-rich dicyclohexylphosphine moiety increases the nucleophilicity of the Pd(II) center, facilitating the critical bridging interaction with the electron-deficient boronate complex.

  • Precatalyst Efficiency: XPhos Pd G2 undergoes rapid, base-mediated activation at room temperature to generate the active, mono-ligated[XPhos-Pd(0)] species. This prevents catalyst aggregation (black palladium formation) and maximizes the active palladium concentration[2].

CatalyticCycle Pd_precatalyst XPhos Pd G2 Precatalyst Pd0 [XPhos-Pd(0)] Active Species Pd_precatalyst->Pd0 Base Activation OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 [XPhos-Pd(II)(Ar)(X)] OxAdd->PdII_1 Transmet Transmetalation with Ar'-B(OH)2 PdII_1->Transmet Base / H2O PdII_2 [XPhos-Pd(II)(Ar)(Ar')] Transmet->PdII_2 RedElim Reductive Elimination (Ar-Ar') PdII_2->RedElim RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the role of the XPhos ligand.

Quantitative Catalyst Comparison

The following table summarizes the performance of various catalyst systems when applied to sterically hindered or electronically deficient arylboronic acids, demonstrating why XPhos Pd G2 is the definitive choice.

Ligand / Catalyst SystemTransmetalation EfficiencyProtodeboronation RiskCatalyst LoadingTypical Yield
XPhos Pd G2 Excellent Low 1 - 2 mol% > 85%
SPhos Pd G2GoodLow to Moderate2 - 5 mol%60 - 80%
Pd(dppf)Cl₂ModerateModerate5 mol%40 - 60%
Pd(PPh₃)₄PoorHigh5 - 10 mol%< 30%

Self-Validating Experimental Protocol

The following methodology is adapted from the optimized synthesis of ALK2 inhibitors[4]. Every step is designed with built-in causality and self-validation checkpoints to ensure reproducibility.

Causality in Solvent Selection: A biphasic mixture of n-butanol and water (typically 4:1 or 5:1 v/v) is strictly employed. Water is essential to solubilize the inorganic base (K₃PO₄), generating the hydroxide/alkoxide ions required to form the reactive "ate" complex with the boronic acid—a strict prerequisite for transmetalation[2]. n-Butanol provides a high boiling point (117 °C) suitable for the 100 °C reaction temperature while maintaining partial miscibility with the aqueous phase.

Materials Required
  • Aryl halide electrophile (1.0 equiv)

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G2 (2.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • n-Butanol / Deionized Water (4:1 v/v, degassed)

Step-by-Step Methodology

Step 1: Reagent Charging & Inert Atmosphere Setup

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-fluoro-3,5-dimethoxyphenyl)boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the vessel with a septum and purge with Argon for 5 minutes.

  • Causality: Oxygen must be excluded prior to catalyst addition to prevent the irreversible oxidation of the electron-rich XPhos ligand to its phosphine oxide.

Step 2: Catalyst Addition & Solvent Introduction 3. Briefly open the vessel under a positive pressure of Argon and add XPhos Pd G2 (2.0 mol%). Re-seal the vessel. 4. Add the degassed n-butanol/water mixture (0.1 M relative to the aryl halide) via syringe. 5. Sparge the resulting mixture with Argon for an additional 10 minutes.

Step 3: Base-Mediated Activation & Reaction Execution 6. Place the vessel in a pre-heated oil bath or heating block set to 100 °C. 7. Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Validation Checkpoint 1 (Visual): Within the first 10-15 minutes of heating, the suspension should transition from a pale yellow color to a deep red/brown homogeneous solution. This color shift validates the successful base-mediated cleavage of the G2 palladacycle and the generation of the active [XPhos-Pd(0)] species.

Step 4: Monitoring & Quenching 8. Maintain heating for 4 hours. 9. Cool the reaction to room temperature.

  • Validation Checkpoint 2 (Analytical): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, filter, and analyze via LC-MS. The chromatogram must show >95% consumption of the aryl halide and the presence of the desired biaryl mass. If significant protodeboronation is observed (mass of 4-fluoro-3,5-dimethoxybenzene), the degassing protocol in Step 1 was likely insufficient.

Step 5: Workup & Purification 10. Dilute the mixture with Ethyl Acetate and partition with water. Extract the aqueous layer twice with Ethyl Acetate. 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Step1 1. Reagent Prep Ar-X, Ar'-B(OH)2 K3PO4 Step2 2. Catalyst XPhos Pd G2 (2.0 mol%) Step1->Step2 Step3 3. Solvent Setup n-BuOH/H2O Argon Sparge Step2->Step3 Step4 4. Reaction 100 °C, 4h Step3->Step4 Step5 5. Workup LC-MS Check Extraction Step4->Step5

Figure 2: Self-validating experimental workflow for the Suzuki-Miyaura coupling.

References

  • Smil, D., et al. "Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • ChemRxiv Preprints. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv, 2021. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Cross-Coupling Protocols for (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

Executive Summary (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS 482628-23-9) is a highly valued building block in pharmaceutical development, prominently featured in the late-stage functionalization of CNS-penetrant AL...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS 482628-23-9) is a highly valued building block in pharmaceutical development, prominently featured in the late-stage functionalization of CNS-penetrant ALK2 inhibitors for the treatment of diffuse intrinsic pontine glioma[1]. While executing Suzuki-Miyaura cross-couplings with this reagent at the discovery scale (milligram to gram) is generally straightforward, transitioning to kilogram-scale process chemistry exposes severe mechanistic vulnerabilities. This application note details the causality behind scale-up failures—specifically protodeboronation—and provides a self-validating, highly optimized protocol designed for robust industrial application.

Mechanistic Vulnerabilities & Causality in Scale-Up

Scaling up arylboronic acid reactions introduces extended heating and mixing times, which amplify competing side reactions. For (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, the primary mode of failure is base-mediated protodeboronation , driven by two competing structural factors:

  • Steric Retardation of Transmetalation: The methoxy groups at the 3- and 5-positions create a bulky local environment around the boron center. This steric hindrance significantly decreases the rate of transmetalation to the palladium catalyst, increasing the residence time of the unreacted boronic acid in the basic reaction medium.

  • Electronic Acceleration of Decomposition: The highly electronegative fluorine atom at the 4-position (para to the boron) exerts a strong inductive electron-withdrawing effect. This increases the Lewis acidity of the boron atom, making it highly susceptible to attack by aqueous base (e.g., hydroxide or carbonate). The resulting boronate ate-complex is the critical intermediate that undergoes rapid, auto-catalytic protodeboronation (cleavage of the C–B bond to yield 2-fluoro-1,3-dimethoxybenzene and boric acid)[2].

Because transmetalation is slowed by sterics and decomposition is accelerated by electronics, standard discovery-scale conditions (using


, high temperatures, and homogeneous solvent mixtures) result in massive yield losses and high impurity profiles upon scale-up[3].

Strategic Process Design

To invert this kinetic imbalance and favor productive cross-coupling, the process chemistry must be fundamentally redesigned:

  • Catalyst Selection (XPhos Pd G2): To overcome the slow transmetalation, we utilize Buchwald's second-generation XPhos palladacycle. The bulky, electron-rich XPhos ligand accelerates transmetalation, while the G2 precatalyst ensures that the active ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     species is generated instantaneously at mild temperatures (< 55 °C). This allows the cross-coupling to outcompete the thermal degradation of the boronic acid.
    
  • Biphasic Solvent Systems: Transitioning from a homogeneous mixture (e.g., 1,4-Dioxane/Water) to a biphasic system (e.g., 2-Methyltetrahydrofuran/Water) is critical. By keeping the base primarily in the aqueous phase and the boronic acid in the organic phase, the reaction is restricted to the interface. This mass-transfer limitation deliberately restricts the steady-state concentration of the reactive boronate ate-complex, effectively shutting down the protodeboronation pathway[4].

  • Controlled Base Dosing: Rather than adding all solid base upfront, an aqueous solution of a milder base (

    
    ) is dosed over time. This prevents pH spikes and mitigates exothermic thermal runaways that would otherwise destroy the boronic acid[2].
    

Process Workflow

ScaleUpWorkflow N1 1. Reagent Preparation & Thorough Degassing N2 2. Controlled Addition of Base (Aqueous) N1->N2 N3 3. Low-Temp Activation (XPhos Pd G2) N2->N3 N4 4. Cross-Coupling (T < 55°C) N3->N4 N5 5. IPC: HPLC Check (Target: >99% Conv.) N4->N5 N5->N4 Fail N6 6. Phase Separation & Aqueous Wash N5->N6 Pass N7 7. Pd Scavenging (Cysteine/Quadrasil) N6->N7 N8 8. Crystallization & Isolation N7->N8

Process workflow for the scale-up of Suzuki-Miyaura couplings using sensitive arylboronic acids.

Quantitative Data: Discovery vs. Process Scale

The following table summarizes the optimization metrics achieved by transitioning from discovery-scale synthesis to the optimized process-scale protocol.

ParameterDiscovery Scale (Milligram)Process Scale (Kilogram)Causality / Rationale
Catalyst System ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(5–10 mol%)
XPhos Pd G2 (0.1–0.25 mol%)G2 precatalyst rapidly generates active

at lower temperatures, preventing thermal degradation of the boronic acid.
Solvent System 1,4-Dioxane /

(Homogeneous)
2-MeTHF /

(Biphasic)
Biphasic systems limit the steady-state concentration of the boronate anion in the organic phase, minimizing protodeboronation[4].
Base

(Solid or Aqueous)

(Aqueous, dosed)
Controlled dosing of

prevents pH spikes that accelerate base-mediated protodeboronation[2].
Temperature 90–100 °C45–55 °CLower temperatures suppress the activation energy required for the protodeboronation side-reaction[3].
Yield 60–75%> 85%Optimized kinetics favor transmetalation over decomposition.
Protodeboronation 15–25%< 2%Synergistic effect of low temp, biphasic solvent, and highly active catalyst.

Self-Validating 1-Kilogram Experimental Protocol

This protocol is designed as a self-validating system. Proceed to subsequent steps only when the specified In-Process Control (IPC) criteria are met.

Scale: 1.0 kg of Aryl Halide starting material.

Step 1: Reactor Preparation & Inertion
  • Charge a clean, dry 20-L jacketed glass reactor with 2-Methyltetrahydrofuran (2-MeTHF, 10.0 L, 10 volumes).

  • Perform three vacuum/nitrogen purge cycles.

  • IPC 1 (System Integrity): Perform a pressure drop test. The reactor must hold nitrogen pressure (0.1 bar) for 15 minutes without deviation.

Step 2: Reagent Charging & Degassing
  • Charge the Aryl Halide (1.0 eq) and (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.15 eq). Note: The slight excess compensates for trace deboronation.

  • Agitate at 150 rpm until complete dissolution is visually confirmed.

  • Sparge the solution with subsurface nitrogen for 45 minutes.

  • IPC 2 (Oxygen Content): Measure dissolved oxygen (DO) using a portable probe. DO must be

    
     before catalyst addition to prevent oxidative homocoupling.
    
Step 3: Catalyst Addition
  • Briefly pause the nitrogen sparge and charge XPhos Pd G2 (0.25 mol%).

  • Resume nitrogen sweep in the headspace.

  • Heat the reactor jacket to achieve an internal temperature (IT) of 40 °C.

Step 4: Base Dosing & Cross-Coupling
  • Prepare a degassed 2.0 M aqueous solution of

    
     (2.5 eq).
    
  • Dose the aqueous base into the reactor over 60 minutes using a metering pump.

  • IPC 3 (Thermal Control): Monitor the exotherm. The IT must not exceed 55 °C. Adjust the dosing rate or jacket temperature if IT approaches 52 °C.

  • Once dosing is complete, agitate the biphasic mixture at 50 °C for 4 hours.

Step 5: Reaction Validation
  • Sample the organic phase.

  • IPC 4 (Conversion Check): Analyze via HPLC. The reaction is deemed complete when the Aryl Halide is

    
    . If incomplete, continue heating for 2 hours and re-sample.
    
Step 6: Workup & Palladium Scavenging
  • Cool the reactor to 25 °C. Stop agitation and allow phase separation for 30 minutes.

  • Drain and discard the lower aqueous phase.

  • Charge a 5 wt% aqueous solution of N-acetyl-L-cysteine (3.0 L) to the organic phase. Agitate at 40 °C for 2 hours to scavenge residual palladium.

  • Separate the phases. Wash the organic phase once with water (3.0 L) and once with brine (3.0 L).

  • IPC 5 (Metal Clearance): Submit a sample of the organic phase for ICP-MS analysis. Palladium content must be

    
    . If 
    
    
    
    , treat the solution with Quadrasil MP (10 wt%) for 1 hour and filter.
Step 7: Isolation
  • Concentrate the organic phase under reduced pressure to approximately 3 volumes.

  • Add heptane (7 volumes) dropwise at 40 °C to induce crystallization.

  • Cool to 0 °C over 2 hours, filter the slurry, and wash the cake with cold heptane.

  • Dry under vacuum at 45 °C to constant weight.

References

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Reaction Biology.
  • Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ACS Publications.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications.
  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ACS Publications.

Sources

Method

Application Note: Advanced One-Pot Sequential Suzuki-Miyaura Cross-Coupling Utilizing (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

Executive Summary The synthesis of central nervous system (CNS)-penetrant kinase inhibitors requires building blocks that balance target affinity with optimal physicochemical properties. This application note details a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of central nervous system (CNS)-penetrant kinase inhibitors requires building blocks that balance target affinity with optimal physicochemical properties. This application note details a highly efficient, one-pot sequential Suzuki-Miyaura cross-coupling protocol leveraging (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 482628-23-9). By exploiting differential halide reactivity and modern Buchwald precatalysts, this self-validating workflow eliminates intermediate isolation, minimizes protodeboronation, and rapidly generates advanced preclinical candidates, such as [1].

Scientific Rationale & Structural Biology

The Bioisosteric Advantage of the Fluorinated Pharmacophore

In the structural optimization of ALK2 inhibitors, the traditional 3,4,5-trimethoxyphenyl moiety successfully occupies the kinase's hydrophobic pocket, forming a critical water-mediated hydrogen bond with the lysine residue K235[1]. However, the 4-methoxy group introduces metabolic liabilities and excessive polarity, severely restricting blood-brain barrier (BBB) penetrance.

Bioisosteric replacement using (4-fluoro-3,5-dimethoxyphenyl)boronic acid resolves this bottleneck. The 4-fluoro substituent acts as an effective hydrogen bond acceptor to maintain the K235 interaction while significantly improving the molecule's Lipophilic Efficiency (LipE) and in vivo pharmacokinetic profile[1].

Pathway Mutant Mutant ALK2 Kinase (e.g., R206H) SMAD SMAD 1/5/8 Phosphorylation Mutant->SMAD Aberrant Signaling Transcription Gliomagenesis & Proliferation (DIPG Progression) SMAD->Transcription Nuclear Translocation Inhibitor (4-Fluoro-3,5-dimethoxyphenyl) ALK2 Inhibitor Inhibitor->Mutant ATP-competitive Binding (H-bond to K235)

Fig 1: Mechanism of ALK2 inhibition by 4-fluoro-3,5-dimethoxyphenyl derivatives in DIPG.

Catalytic Strategy: The One-Pot Sequential Workflow

Performing multi-step cross-couplings in a single vessel requires precise control over catalytic rates. This protocol utilizes a dihalo-heterocycle (e.g., 3-bromo-5-chloropyridine) to achieve sequential arylation.

  • Differential Oxidative Addition: The C–Br bond is selectively activated by Pd(dppf)Cl₂ at 90 °C. The C–Cl bond remains entirely inert under these conditions, preventing over-arylation.

  • Mitigating Protodeboronation: Electron-rich boronic acids like (4-fluoro-3,5-dimethoxyphenyl)boronic acid are highly susceptible to hydrolytic C–B bond cleavage (protodeboronation) at elevated temperatures. To counteract this,, is introduced in situ for the second step[2]. XPhos Pd G2 rapidly generates an active monoligated Pd(0) species under mildly basic conditions, accelerating the transmetalation and reductive elimination steps to outcompete the degradation pathway[2].

Workflow A Dihalo-Core (3-bromo-5-chloropyridine) B 1st Cross-Coupling Pd(dppf)Cl2, 90°C A->B Boronic Ester 1 C Mono-coupled Intermediate B->C D 2nd Cross-Coupling (4-Fluoro-3,5-dimethoxy...) XPhos Pd G2, 100°C C->D One-Pot Addition E Di-arylated Product (ALK2 Inhibitor) D->E

Fig 2: Logical workflow of the one-pot sequential Suzuki-Miyaura cross-coupling.

Experimental Protocol

Target: 3-(4-Fluoro-3,5-dimethoxyphenyl)-5-(substituted)pyridine derivatives.

Materials & Reagents
  • Core Scaffold: 3-bromo-5-chloropyridine (1.0 equiv, 1.0 mmol)

  • Primary Coupling Partner: Substituted boronic acid pinacol ester (1.0 equiv, 1.0 mmol)

  • Secondary Coupling Partner: (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equiv, 1.2 mmol)

  • Catalysts: Pd(dppf)Cl₂·DCM (0.05 equiv), XPhos Pd G2 (0.02 equiv)

  • Bases: Na₂CO₃ (2.0 equiv), K₃PO₄ (2.0 equiv)

  • Solvents: DMF, 1-Butanol, Deionized H₂O (All rigorously degassed via sparging with Argon for 30 mins prior to use).

Step-by-Step Methodology
  • Primary Reaction Setup (C-5 Position): In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromo-5-chloropyridine (192 mg, 1.0 mmol), the primary boronic ester (1.0 mmol), Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • First Degassing & Heating: Add a degassed solvent mixture of DMF/H₂O (4:1 v/v, 5.0 mL). Seal the flask and heat to 90 °C for 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Proceed only when >98% consumption of the starting bromide is confirmed. The intermediate mono-coupled chloride will be the dominant species.

  • Secondary Reagent Addition (C-3 Position): Cool the reaction vessel to 40 °C to prevent thermal shock and premature catalyst degradation. Briefly open the flask under a positive flow of argon and add (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (240 mg, 1.2 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Solvent Adjustment: Add degassed 1-butanol (3.0 mL). Causality Note: 1-Butanol increases the solubility of the highly polar boronic acid and provides an optimal dielectric environment for the XPhos Pd G2 catalytic cycle.

  • Secondary Heating: Heat the vessel to 100 °C for 4 hours. The highly active XPhos Pd G2 will rapidly insert into the recalcitrant C–Cl bond.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine (3 x 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Presentation & Yield Analysis

Table 1: Comparative Biological Profile of ALK2 Inhibitor Moieties Demonstrating the necessity of the 4-fluoro-3,5-dimethoxyphenyl building block.

Moiety at C-3 PositionALK2 IC₅₀ (nM)LipE (Lipophilic Efficiency)BBB PenetranceMetabolic Stability
3,4,5-trimethoxyphenyl~153.2PoorLow
4-fluoro-3,5-dimethoxyphenyl < 5 4.8 High High

Table 2: Catalyst Optimization for the Second Step (One-Pot Sequence) Demonstrating the superiority of XPhos Pd G2 in preventing protodeboronation of the target boronic acid.

Catalyst SystemBaseSolvent SystemIsolated Yield (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃DMF / H₂O35>40
Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O5225
XPhos Pd G2 K₃PO₄ 1-Butanol / H₂O 88 <5

References

  • Smil, D., Wong, J. F., Williams, E. P., et al. "Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma." Journal of Medicinal Chemistry, vol. 63, no. 17, 2020, pp. 10061-10085. URL: [Link]

  • Kinzel, T., Zhang, Y., Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Room Temperature." Journal of the American Chemical Society, vol. 132, no. 40, 2010, pp. 14073-14075. (Methodological foundation for XPhos Pd G2). URL: [Link]

  • Chow, W. K., Yuen, O. Y., Choy, P. Y., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." RSC Advances, 2013. (Adapted via PMC for one-pot methodologies). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent protodeboronation of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.

Technical Support Center: Troubleshooting Protodeboronation of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Protodeboronation of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield-limiting protodeboronation when utilizing (4-Fluoro-3,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling workflows, such as those used in the synthesis of CNS-penetrant ALK2 inhibitors[1].

Here, we bypass generic advice to provide a deep mechanistic analysis and self-validating protocols designed to rescue your catalytic cycles.

Mechanistic Causality: Why is this Substrate Failing?

Protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond—is the primary degradation pathway for arylboronic acids[2]. To solve the problem, we must first understand the kinetics driving it.

According to the seminal mechanistic models established by Lloyd-Jones and co-workers, base-catalyzed protodeboronation proceeds via a pre-equilibrium where the boronic acid and hydroxide (or other bases) form a reactive boronate anion ([ArB(OH)3]⁻)[3]. This is followed by a rate-limiting proton transfer from water or unimolecular heterolysis, which cleaves the C–B bond[4].

The Substrate-Specific Problem: For (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, the electronic environment heavily favors degradation. The highly electronegative para-fluorine atom and the inductive electron-withdrawing effects (-I) of the meta-methoxy groups strongly polarize the C–B bond. This electronic configuration stabilizes the transient aryl anion character in the transition state, drastically accelerating unimolecular heterolysis compared to standard, electron-neutral phenylboronic acids[4].

Mechanism A Ar-B(OH)2 Neutral Boronic Acid B [Ar-B(OH)3]- Reactive Boronate A->B + OH- (Fast) C [Ar...H...OH]- Transition State B->C + H2O (Rate-Limiting) D Ar-H + B(OH)4- Protodeboronated Arene C->D C-B Cleavage

Caption: Mechanistic pathway of base-catalyzed protodeboronation (Lloyd-Jones model).

Kinetic Competition & Optimization Strategies

To prevent protodeboronation, the reaction must be engineered so that the productive transmetalation step outcompetes the degradation pathway[3]. This is achieved by modulating the base strength to limit the concentration of the reactive boronate anion, and by utilizing highly active Buchwald precatalysts to accelerate transmetalation[2].

Kinetics A [Ar-B(OH)3]- Boronate Anion B Transmetalation (Productive Pathway) A->B + Pd(II)-Ar' C Protodeboronation (Degradation Pathway) A->C + H2O / H+ D Cross-Coupled Product B->D Fast (XPhos Pd G2) E 1-Fluoro-2,6-dimethoxybenzene (Ar-H Byproduct) C->E Slowed by Weak Base

Caption: Kinetic competition between productive transmetalation and undesired protodeboronation.

Table 1: Quantitative Impact of Reaction Parameters on (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid Coupling

ParameterConditionYield (%)Protodeboronation (%)Mechanistic Rationale
Base Strength NaOH (Strong)< 20%> 75%High pH shifts equilibrium entirely to the reactive boronate anion, accelerating C–B cleavage[2].
Base Strength K₃PO₄ (Weak)> 85%< 5%Mild pH limits the steady-state concentration of the boronate anion, slowing degradation[1].
Catalyst Pd(PPh₃)₄~ 40%~ 50%Slow oxidative addition/transmetalation allows protodeboronation to outcompete the catalytic cycle.
Catalyst XPhos Pd G2> 85%< 5%Rapid generation of highly active L-Pd(0) ensures transmetalation outpaces the degradation pathway[1].
Boron Source Free Boronic Acid60 - 70%20 - 30%Entire pool of boronic acid is exposed to the aqueous basic environment simultaneously.
Boron Source Pinacol Ester (Bpin)> 90%< 2%"Slow-release" mechanism keeps the instantaneous concentration of free boronic acid extremely low.

Self-Validating Experimental Protocol

Based on validated methodologies for synthesizing complex pharmaceutical intermediates[1], the following protocol utilizes a Buchwald precatalyst and a biphasic weak-base system to systematically suppress protodeboronation.

Materials Required:

  • Aryl halide (1.0 equiv)

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equiv)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: n-Butanol / H₂O (4:1 v/v ratio), thoroughly degassed.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): In a Schlenk flask or dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equiv), XPhos Pd G2 (5 mol%), and K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Seal the vessel and perform three strict cycles of vacuum/argon backfilling.

    • Causality: Oxygen deactivates the Pd(0) active species. If the catalyst dies, the boronic acid is left stranded in the basic media, guaranteeing quantitative protodeboronation[5].

    • Validation Checkpoint: The solid mixture should show no signs of darkening prior to solvent addition.

  • Solvent Addition: Syringe in the degassed n-Butanol/H₂O (4:1) solvent mixture.

    • Causality: Biphasic systems with mild bases like K₃PO₄ provide a controlled interfacial concentration of the boronate anion. This acts as a pseudo "slow-release" system, protecting the bulk boronic acid in the organic layer[6].

  • Controlled Heating: Heat the reaction mixture to 100 °C for 4 hours under vigorous stirring[1].

    • Causality: 100 °C provides the necessary activation energy for the transmetalation of sterically hindered ortho-methoxy systems.

    • Validation Checkpoint: Vigorous stirring (>800 RPM) is mandatory. Poor interfacial mixing will stall the cross-coupling, allowing the aqueous layer to slowly degrade the boronic acid.

  • Reaction Monitoring & Quench: Monitor the reaction via LC-MS. Once the aryl halide is consumed, immediately remove the reaction from heat and cool to room temperature. Quench with a saturated aqueous solution of NH₄Cl.

    • Causality: Prolonged heating after the electrophile is consumed will lead to the complete protodeboronation of any excess boronic acid, complicating downstream purification[2].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify protodeboronation in my LC-MS or GC-MS traces? A1: You must look for the mass corresponding to 1-fluoro-2,6-dimethoxybenzene (Exact Mass: 156.06). In LC-MS, this byproduct often elutes significantly earlier than your desired cross-coupled product and will lack the characteristic boron isotope pattern. If the peak for 156 m/z is large and your aryl halide remains unconsumed, protodeboronation has successfully outcompeted transmetalation[2].

Q2: Can I use the pinacol ester (Bpin) instead of the free boronic acid to fix this? A2: Yes. Converting the free boronic acid to a pinacol ester (Bpin) or a MIDA boronate invokes a "slow-release" strategy[6]. Esterification does not make the C–B bond inherently immune to cleavage; rather, it requires prehydrolysis to the free boronic acid before transmetalation can occur. This keeps the steady-state concentration of the vulnerable free boronic acid extremely low, ensuring it is consumed by the Palladium cycle before it can degrade.

Q3: Should I use a continuous syringe pump addition for the boronic acid? A3: If you are still observing high levels of the Ar-H byproduct despite using XPhos Pd G2 and K₃PO₄, yes. A syringe pump addition (over 1–2 hours) artificially mimics the chemical "slow-release" strategy by keeping the physical concentration of the free boronic acid low in the reaction vessel.

Q4: Why am I seeing protodeboronation even under strictly anhydrous conditions? A4: While water is the primary proton source in base-catalyzed mechanisms, protodeboronation can still occur in anhydrous conditions if basic ligands, alkoxide bases (like NaOtBu), or hygroscopic solvents are used. Alkoxides can undergo side reactions to generate trace water or act as direct proton sources themselves[5]. Switching to an anhydrous fluoride source (e.g., CsF or KF) can mitigate this[5].

References

  • Lloyd-Jones, G. C. et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion" Journal of the American Chemical Society (via PubMed).
  • ACS Publications. "Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma" Journal of Medicinal Chemistry.
  • BenchChem.
  • Cox, P. A. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis" Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Couplings of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

Executive Summary & Chemical Context This guide addresses the specific instability and reactivity profiles of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid . While the 4-fluoro substituent is electron-withdrawing (inductive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the specific instability and reactivity profiles of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid . While the 4-fluoro substituent is electron-withdrawing (inductive effect,


), the two methoxy groups at the 3,5-positions are strong resonance donors (

). This creates a net electron-rich aromatic system.

Why this matters: Electron-rich boronic acids are notoriously susceptible to protodeboronation (hydrolytic cleavage of the C-B bond). In this specific molecule, the electron density pumped into the ring by the methoxy groups stabilizes the protonated intermediate required for deboronation, often causing the starting material to decompose into 2-fluoro-1,3-dimethoxybenzene before the cross-coupling can occur.

Troubleshooting Decision Tree

Use this flowchart to diagnose your specific failure mode based on crude LC-MS/GC-MS data.

TroubleshootingTree Start Reaction Outcome Analysis Outcome1 Boronic Acid Consumed, No Product Start->Outcome1 Outcome2 Boronic Acid Remains, Halide Consumed Start->Outcome2 Outcome3 Symmetric Dimer (Ar-Ar) Observed Start->Outcome3 CheckMass Check Mass Spec: Do you see m/z = 156.1 (Ar-H)? Outcome1->CheckMass HalideIssue ISSUE: Dehalogenation of Partner Solution: Switch solvent to non-protic (Toluene vs Alcohols). Outcome2->HalideIssue HomoCoup ISSUE: Homocoupling Solution: Rigorous degassing, Switch to Pd(0) source. Outcome3->HomoCoup Deboronation ISSUE: Protodeboronation Solution: Switch to anhydrous base (Cs2CO3) or reduce temp. CheckMass->Deboronation Yes Decomp ISSUE: Oxidative Degradation Solution: Degas buffers, check peroxide levels in ethers. CheckMass->Decomp No

Figure 1: Diagnostic workflow for identifying the root cause of reaction failure based on crude mixture analysis.

Critical Failure Modes & Solutions

Issue A: The "Disappearing Starting Material" (Protodeboronation)

Symptom: The boronic acid is consumed rapidly, but the desired cross-coupling product is absent or low yield. LC-MS shows a peak corresponding to the de-borylated arene (Ar-H).

Mechanism: Under basic, aqueous conditions, the boronate anion is formed. In electron-rich systems like (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, the carbon attached to the boron is sufficiently nucleophilic to accept a proton from water or the solvent, cleaving the C-B bond [1].

Corrective Actions:

  • Base Selection: Stop using Hydroxides (NaOH, KOH) or Alkoxides (KOtBu). These are too aggressive. Switch to Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
  • Water Control: While Suzuki reactions require some water for the transmetallation step, excess water promotes deboronation.

    • Recommendation: Use a 10:1 or 20:1 ratio of organic solvent to water.

    • Alternative: Use anhydrous conditions with

      
       (which often contains trace water sufficient for the cycle) in Dioxane or Toluene.
      
  • Temperature: Lower the reaction temperature. If running at 100°C, reduce to 60-80°C. High heat accelerates deboronation faster than it accelerates transmetallation.

Issue B: The "Stalled Reaction" (Catalyst Death)

Symptom: Conversion stops at ~40-50%. Adding more catalyst doesn't help.

Mechanism: The 4-fluoro-3,5-dimethoxy motif is bulky. If the catalyst ligation is insufficient, the palladium precipitates as Pd-black. Additionally, the fluoride substituent can occasionally interact with Pd, though this is rare without specific directing groups.

Corrective Actions:

  • Ligand Upgrade: Switch from generic

    
     to Buchwald Precatalysts  (e.g., XPhos Pd G2 or SPhos Pd G2). These bulky, electron-rich ligands facilitate oxidative addition and stabilize the Pd center against aggregation [2].[1]
    
  • Stoichiometry: Electron-rich boronic acids often contain significant amounts of boroxine (the dehydrated trimer). Ensure you are using 1.5 to 2.0 equivalents of the boronic acid relative to the halide.

Issue C: Homocoupling (The Dimer)

Symptom: You isolate the symmetric biaryl (4,4'-difluoro-3,3',5,5'-tetramethoxybiphenyl).

Mechanism: Oxygen enters the vessel. Pd(II) is reduced to Pd(0) by consuming the boronic acid (homocoupling) rather than the phosphine.[2][3] This is common when using Pd(OAc)2 without proper degassing.

Corrective Actions:

  • Degassing: Sparging with argon for 15 minutes is superior to "vacuum/backfill" cycles for removing dissolved oxygen in solvents like Dioxane or DMF.

  • Pd Source: Switch to a Pd(0) source like

    
      to eliminate the initial reduction step that consumes your boronic acid.[1]
    

The "Gold Standard" Protocol

This protocol is optimized to balance the stability of the electron-rich boronic acid with the reactivity required for coupling.

Reagents & Stoichiometry
ComponentEquivalentsRecommended ReagentRole
Aryl Halide 1.0Ar-Br or Ar-ClElectrophile
Boronic Acid 1.5 (4-F-3,5-OMe)Ph-B(OH)2Nucleophile
Catalyst 0.02 - 0.05XPhos Pd G2 or SPhos Pd G2 Active Catalyst
Base 3.0

(finely ground)
Activator
Solvent [0.2 M]1,4-Dioxane : Water (10:1) Medium
Step-by-Step Procedure
  • Solvent Prep: Degas 1,4-Dioxane and distilled water separately by sparging with Argon for 20 minutes.

  • Solids: To a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)

    • 
       (3.0 equiv)
      
    • Precatalyst (XPhos Pd G2, 2-5 mol%)

  • Cycling: Seal the vial. Evacuate and backfill with Argon (3x).

  • Injection: Syringe in the degassed Dioxane, followed by the water.

  • Reaction: Heat to 80°C (oil bath temperature). Stir vigorously (1000 RPM) to ensure mixing of the biphasic system.

  • Monitoring: Check LC-MS at 2 hours. If SM remains but boronic acid is gone, add 0.5 equiv more boronic acid (dissolved in degassed dioxane) via syringe.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway specific to this substrate.

Mechanism BoronicAcid Boronic Acid (Electron Rich) Boronate Boronate Anion (Activated) BoronicAcid->Boronate + Base (OH-) Transmetal Transmetallation Complex Boronate->Transmetal + Pd(II) Species Deboronation Protodeboronation (Ar-H + B(OH)3) Boronate->Deboronation + H2O / Heat (FAST for e- rich Ar) Pd_OA Pd(II)-Ar-X (Oxidative Addition) Pd_OA->Transmetal Product Cross-Coupled Product Transmetal->Product Reductive Elim.

Figure 2: Competitive pathways. Note that the electron-rich nature of the 3,5-dimethoxy ring accelerates the red dashed path (deboronation).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Troubleshooting

Improving the stability of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid in solution

Introduction: The Stability Paradox Researchers often assume that methoxy substituents stabilize aryl rings. However, in (4-Fluoro-3,5-dimethoxyphenyl)boronic acid , the specific substitution pattern creates a unique sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Researchers often assume that methoxy substituents stabilize aryl rings. However, in (4-Fluoro-3,5-dimethoxyphenyl)boronic acid , the specific substitution pattern creates a unique stability challenge.

The Electronic Landscape:

  • 3,5-Dimethoxy groups: Located at the meta positions relative to Boron. Unlike para-methoxy (which donates electrons via resonance), meta-methoxy groups are inductively electron-withdrawing (

    
    ).
    
  • 4-Fluoro group: Located at the para position; it is electron-withdrawing by induction (

    
    ).
    

Module 1: Solution Stability & Solvent Selection

The Equilibrium Trap: Boroxine Formation

In solution, boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines).[1] This is not degradation, but it complicates analysis and stoichiometry.

  • Dry Solvents (THF, DCM): Shift equilibrium toward the Boroxine (Trimer).

  • Wet Solvents / Aqueous Base: Shift equilibrium toward the Boronate Anion (Unstable).

Recommended Solvent Systems
SolventSuitabilityNotes
DMSO-d6 ⭐⭐⭐ (Best)High polarity stabilizes the monomeric acid form via hydrogen bonding.
THF ⭐⭐ (Good)Good solubility, but promotes boroxine formation if anhydrous.
Methanol ⚠️ (Caution)Forms methyl boronic esters rapidly; complicates NMR.
Water/Base ❌ (Avoid)Rapid protodeboronation for this specific electron-deficient ring.
Visualizing the Equilibrium

The following diagram illustrates the species present in your solution based on water content and pH.

BoronicEquilibrium Acid (4-Fluoro-3,5-dimethoxyphenyl) boronic acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine - H2O (Dehydration) Anion Boronate Anion (Tetrahedral) Acid->Anion + OH- (High pH) Boroxine->Acid + H2O (Hydrolysis) Anion->Acid + H+ (Low pH) Degradation Protodeboronation (Ar-H + Boric Acid) Anion->Degradation Irreversible (Slow)

Figure 1: The stability landscape. High pH promotes the anionic form, which is the gateway to irreversible degradation (protodeboronation).

Module 2: Chemical Stabilization Strategies

If the free acid degrades during storage or slow reactions, you must derivatize it. For this electron-deficient aryl ring, MIDA boronates are superior to Pinacol esters.

Why MIDA?

The N-methyliminodiacetic acid (MIDA) ligand locks the boron into a sp3 hybridized state.

  • Removes Lewis Acidity: The boron p-orbital is filled by the nitrogen lone pair.

  • Blocks Anion Formation: Prevents the formation of the hydroxy-boronate anion, shutting down the base-catalyzed protodeboronation pathway.

Protocol: Conversion to MIDA Boronate

Reagents: (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1 equiv), MIDA (1.2 equiv), Toluene/DMSO (10:1).

  • Dissolve: Combine the boronic acid and MIDA in the Toluene/DMSO mixture.

  • Reflux: Heat to 110°C under Dean-Stark conditions (to remove water) for 2–4 hours.

  • Workup: Cool to room temperature. The MIDA boronate usually precipitates or can be crystallized by adding diethyl ether.

  • Storage: Store the solid MIDA boronate indefinitely on the benchtop.

Protocol: In-Situ "Slow Release" for Suzuki Coupling

Use the MIDA boronate directly in cross-coupling to keep the concentration of the unstable free acid low.

  • Conditions:

    
     (3.0 equiv), Dioxane:H2O (5:1), 60°C.[2]
    
  • Mechanism: The aqueous base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the catalytic cycle, minimizing decomposition.

Module 3: Troubleshooting & FAQs

Q1: My NMR spectrum in is broad and messy. Is the compound degraded?

Diagnosis: Likely not. You are observing the Boroxine-Acid exchange . In non-polar solvents like chloroform, the molecule rapidly cycles between monomer and trimer, broadening the signals. Solution:

  • Add 1 drop of

    
      to the NMR tube.
    
  • Shake vigorously.

  • Re-run the spectrum. Result: The

    
     forces the equilibrium entirely to the monomeric acid (Ar-B(OH)2), resulting in sharp, distinct peaks.
    
Q2: The Suzuki coupling yield is low (<30%), and I see the de-boronated product (1-fluoro-2,4-dimethoxybenzene).

Cause: Base-catalyzed protodeboronation. Your boronic acid is electron-deficient, making the C-B bond fragile at high pH. Troubleshooting Workflow:

Troubleshooting Start Problem: Low Yield / De-boronation CheckBase Check Base Strength Start->CheckBase StrongBase Using Carbonate/Hydroxide? CheckBase->StrongBase Yes SwitchBase Switch to Weak Base (K3PO4 or KF) StrongBase->SwitchBase Action CheckTemp Check Temperature StrongBase->CheckTemp No (Already weak) SwitchBase->CheckTemp HighTemp Temp > 80°C? CheckTemp->HighTemp Yes LowerTemp Reduce to 60°C or use Pd-G3 catalysts HighTemp->LowerTemp Action MIDA Switch to MIDA Boronate (Slow Release) LowerTemp->MIDA If still failing

Figure 2: Decision tree for optimizing reaction conditions against protodeboronation.

Q3: Can I store the stock solution in Methanol?

No. Boronic acids react with alcohols to form boronic esters (e.g., Ar-B(OMe)2). While reversible, this changes the stoichiometry and diffusion properties.

  • Correct Storage: Store as a solid at -20°C. If a solution is mandatory, use anhydrous THF or DMSO and store at -80°C to inhibit oxidation.

References

  • Kinetics and Mechanism of Protodeboronation Cox, P. A., et al. (2010). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[3]

  • MIDA Boronates as Stability Solutions Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3]

  • Boroxine-Boronic Acid Equilibrium Iovine, P. M., et al. (2010).[4] "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers." Dalton Transactions.

  • Boronic Acid Stability in Biological Contexts Trippier, P. C., et al. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm.

  • Protodeboronation of Polyfluoroaryl Boronates Lloyd-Jones, G. C., et al. (2022). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.[3]

Sources

Optimization

Effect of base and solvent on (4-Fluoro-3,5-dimethoxyphenyl)boronic acid reactivity.

The following technical guide is structured as a specialized support center resource for researchers working with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid . Reagent Status: Active | CAS: 224856-00-2 (Generic analog ref...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid .

Reagent Status: Active | CAS: 224856-00-2 (Generic analog ref) | Application: Suzuki-Miyaura Cross-Coupling

Reagent Profile & Reactivity Overview

This boronic acid features a unique electronic push-pull system. The 3,5-dimethoxy groups render the arene electron-rich (nucleophilic), facilitating rapid transmetallation, while the 4-fluoro substituent provides metabolic stability without significantly deactivating the ring toward oxidative addition.

Key Reactivity Characteristics:

  • Steric Environment: The C1-Boron center is unhindered (protons at C2/C6), allowing for high turnover frequencies (TOF) compared to ortho-substituted analogs [1].

  • Electronic Effect: The electron-rich nature makes the boronic acid a strong nucleophile but increases susceptibility to oxidative homocoupling if O₂ is present [2].

  • Stability: Unlike 2,6-heteroatom substituted boronic acids, this meta-substituted analog is relatively resistant to rapid base-catalyzed protodeboronation, though prolonged exposure to high-temperature aqueous base should be minimized [3].

Troubleshooting Guide (Q&A Format)

Issue 1: Low Conversion / Stalled Reaction

User Question: I am using Pd(PPh₃)₄ with Na₂CO₃ in Toluene at 80°C, but conversion is stuck at <40%. What is wrong?

Technical Diagnosis: The issue is likely insolubility of the boronate species or inefficient activation . In pure toluene (non-polar), inorganic bases like Na₂CO₃ are insoluble. Without water or a phase transfer catalyst, the boronic acid cannot form the reactive boronate species [Ar-B(OH)₃]⁻ required for the transmetallation step.

Solution:

  • Switch Solvent System: Introduce a polar cosolvent or water.

    • Recommended: Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1).

  • Change Base: Switch to a base with higher organic solubility or basicity.

    • Upgrade:K₃PO₄ (Potassium Phosphate Tribasic) often provides superior activation for electron-rich boronic acids compared to carbonates [4].

Issue 2: Significant Homocoupling (Dimer Formation)

User Question: I see a major side product with the mass of the biaryl dimer (Ar-Ar). How do I stop this?

Technical Diagnosis: Electron-rich boronic acids like (4-Fluoro-3,5-dimethoxyphenyl)boronic acid are prone to oxidative homocoupling in the presence of Oxygen and Pd(II). This competes with the cross-coupling cycle.

Solution:

  • Degassing is Critical: Sparging with Argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 mins before adding the catalyst.

  • Stoichiometry: Reduce the boronic acid excess. Instead of 1.5 equiv, try 1.1–1.2 equiv .

  • Solvent Choice: Avoid THF if possible, as it can harbor peroxides that promote this pathway. Use DME (Dimethoxyethane) or Dioxane .

Issue 3: Protodeboronation (Loss of Boron Group)

User Question: My mass spec shows the starting material has been replaced by 1-fluoro-2,6-dimethoxybenzene (Ar-H). Is the base too strong?

Technical Diagnosis: While this specific boronic acid is not the most fragile, Protodeboronation can occur in aqueous high-pH environments.[1] The mechanism is often triggered by the formation of the boronate anion followed by hydrolysis.

Solution:

  • Reduce Water/Base Contact: Switch to anhydrous conditions using CsF (Cesium Fluoride) or KF in dry Dioxane or DMF. This activates the boron via a fluoro-boronate species without high concentrations of OH⁻ [5].

  • Buffer the pH: If water is necessary, use a weaker base like NaHCO₃ or K₂CO₃ instead of hydroxides (NaOH/KOH).

Optimization Matrix: Base & Solvent Effects[2][3][4]

ParameterConditionEffect on (4-Fluoro-3,5-dimethoxyphenyl)boronic acidRecommended For
Base Na₂CO₃ / K₂CO₃ Standard activation. Mild. Slow reaction if sterics are involved.Aryl Bromides/Iodides
K₃PO₄ Stronger activation. Increases transmetallation rate.[2]Aryl Chlorides / Deactivated Electrophiles
CsF / KF Anhydrous activation. Prevents hydrolytic deboronation.Labile substrates / Acid-sensitive groups
NaOH / KOH Very strong. High risk of protodeboronation.NOT RECOMMENDED unless rapid reaction required
Solvent Dioxane/H₂O Excellent solubility. High temp capability.General Purpose Optimization
DMF / DMA High polarity. Stabilizes Pd-clusters. Good for chlorides.[2]Difficult couplings
Toluene Non-polar. Requires phase transfer (e.g., TBAB) or alcohols.Scale-up / Cost-sensitive

Visualized Decision Workflows

Figure 1: Reaction Optimization Logic Tree

Caption: Step-by-step logic for selecting the optimal conditions based on observed experimental failure modes.

OptimizationTree Start Start: Standard Conditions Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C CheckResult Analyze Outcome (LCMS) Start->CheckResult Issue1 Low Conversion (<50%) CheckResult->Issue1 Stalled Issue2 Homocoupling (Ar-Ar) CheckResult->Issue2 Dimer Issue3 Protodeboronation (Ar-H) CheckResult->Issue3 Decomp Sol1 Increase Base Strength: Switch to K3PO4 Issue1->Sol1 First Step Sol2 Switch Solvent: DMF or n-BuOH Issue1->Sol2 If Base Fails Sol3 Strict Deoxygenation: Freeze-Pump-Thaw Issue2->Sol3 Sol4 Anhydrous Activation: Use CsF / Dry Dioxane Issue3->Sol4

Figure 2: Activation vs. Side Reaction Pathways

Caption: Mechanistic competition between productive transmetallation and destructive protodeboronation pathways.

Mechanism BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]- (Active Species) BoronicAcid->Boronate Activation Base Base (OH- or CO3--) Base->Boronate Product Ar-Ar' (Cross-Coupling) Boronate->Product Transmetallation (Fast) Deboron Ar-H (Protodeboronation) Boronate->Deboron Hydrolysis (Slow) Pd Pd(II)-Ar'-X Pd->Product Water H2O / Heat Water->Deboron

Standardized Experimental Protocol

Recommended Starting Procedure for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add:

    • Aryl Halide (1.0 equiv)

    • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Robust catalyst, resistant to air.

    • K₃PO₄ (2.0 equiv)

  • Solvent: Add 1,4-Dioxane / Water (4:1 ratio) . Concentration: 0.1 M – 0.2 M.

  • Degassing: Seal the vial and purge with Argon/Nitrogen via needle for 10 minutes (or freeze-pump-thaw for sensitive cases).

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Note: The 3,5-dimethoxy groups aid solubility in organic solvents, making extraction efficient.

References

  • Miyaura, N. (2002). "Organoboron Compounds".[3][2][4][5][6][7] Topics in Current Chemistry. Link

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids". Journal of the American Chemical Society.[2][4][8] Link

  • Lozada, J., et al. (2014).[9] "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids". The Journal of Organic Chemistry. Link

  • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions". Journal of the American Chemical Society.[2][4][8] Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids". Journal of the American Chemical Society.[2][4][8] Link

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Fluorinated/Alkoxylated Aryl Boronic Acid Couplings

The following guide is designed as a specialized Technical Support Center resource for researchers utilizing (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 482628-23-9) in palladium-catalyzed cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers utilizing (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 482628-23-9) in palladium-catalyzed cross-coupling reactions.

Topic: Troubleshooting Catalyst Deactivation & Protodeboronation with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid Ticket ID: TCH-SUP-8291 Status: Open Resource Expert: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Silent Killer" of Reactivity

Researchers working with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid often report a specific failure mode: the reaction initiates, the solution turns black (precipitating Pd), and conversion stalls at 30–50%.

The Root Cause: This substrate sits in a "Goldilocks" zone of instability. The electron-donating methoxy groups (3,5-position) combined with the inductive withdrawal of the fluorine (4-position) create a synergistic susceptibility to Base-Catalyzed Protodeboronation .

Unlike simple phenylboronic acids, this reagent degrades faster than the standard transmetallation rate in high-pH aqueous media. When the boronic acid concentration drops due to degradation, the oxidative addition complex


 cannot find a transmetallation partner. This "waiting" Pd(II) species eventually undergoes disproportionation or aggregation, forming inactive Palladium Black .

Diagnostic & Troubleshooting Guide

Issue 1: "My reaction mixture turns black within 1 hour, and yield is low."

Diagnosis: Catalyst Death via Substrate Depletion. The formation of Pd black is a symptom, not the disease. Your boronic acid is likely hydrolyzing (protodeboronation) before it can couple. Once the boronic acid is gone, the active Pd(II) species aggregates.

Corrective Protocol:

  • Switch Base System: Move from strong hydroxides (NaOH, TlOH) or aqueous carbonates (

    
    ) to anhydrous mild bases. Potassium Phosphate (
    
    
    
    )
    or Cesium Carbonate (
    
    
    )
    in dry solvents often solves this.
  • "Slow-Release" Strategy: Do not add all boronic acid at

    
    . Add the boronic acid (1.5 – 2.0 equiv) in 3 portions over the first hour. This keeps the instantaneous concentration low, favoring the second-order coupling reaction over the pseudo-first-order decomposition.
    
  • Ligand Upgrade: Switch to a bulky, electron-rich Buchwald ligand (e.g., SPhos or XPhos ). These ligands accelerate the transmetallation step, allowing the coupling to "outrun" the decomposition.

Issue 2: "I see the homocoupling product (Biaryl) instead of the cross-coupling product."

Diagnosis: Oxidative Homocoupling. The electron-rich nature of the 3,5-dimethoxy ring makes the boronic acid prone to oxidation by trace oxygen, facilitating Pd-catalyzed homocoupling.

Corrective Protocol:

  • Degassing is Critical: Sparging with

    
     is insufficient. Use the Freeze-Pump-Thaw  method (3 cycles) for reaction solvents.
    
  • Sacrificial Scavenger: Add 5–10 mol% of hydroquinone or BHT to scavenge radical intermediates if the mechanism is suspected to be radical-based (less common in standard Suzuki, but possible with this substrate).

Issue 3: "The starting material is consumed, but the product is just the de-boronated arene (1-Fluoro-2,6-dimethoxybenzene)."

Diagnosis: Rapid Protodeboronation. This confirms the C-B bond cleavage.[1] The 3,5-dimethoxy substituents increase electron density, stabilizing the protonation of the ipso-carbon.

Corrective Protocol:

  • Reduce Water Content: If using a biphasic system (e.g., Toluene/Water), reduce water to the minimum required for base solubility (e.g., 10:1 ratio) or switch to a miscible system (Dioxane/Water 9:1).

  • Esterification: Convert the boronic acid to a Pinacol Ester (BPin) in situ or pre-synthesized. The boronate ester is significantly more robust against hydrolysis than the free acid.

Visualizing the Failure Mechanism

The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive Deactivation Pathways.

G cluster_cycle Productive Suzuki Cycle cluster_death Deactivation Pathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition [LnPd(Ar)X] Pd0->OxAdd + Aryl Halide TransMet Transmetallation OxAdd->TransMet + Activated Boron PdBlack Pd Black (Inactive Aggregates) OxAdd->PdBlack Stalled Cycle (No Boron Available) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product BoronicAcid (4-F-3,5-OMe)Ph-B(OH)2 BoronateAnion Boronate Anion [Ar-B(OH)3]- BoronicAcid->BoronateAnion + Base (OH-) BoronateAnion->TransMet Slow Path Deboronated Protodeboronation Product (Ar-H) BoronateAnion->Deboronated + H2O / Fast Hydrolysis

Figure 1: Mechanistic competition. Note how rapid protodeboronation (red path) depletes the boron source, causing the Oxidative Addition intermediate to stagnate and decompose into Pd Black.

Optimized Experimental Protocols

Protocol A: The "Anhydrous" Approach (Recommended)

Best for substrates sensitive to hydrolytic deboronation.

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.5 equiv)

    • Catalyst:

      
       (1 mol%) + SPhos  (2 mol%) (Pre-complexed if possible).
      
    • Base:

      
       (finely ground, anhydrous, 3.0 equiv).
      
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Add solids to the tube.[2]

    • Evacuate and backfill with Argon (3x).

    • Add solvent via syringe.[2]

    • Heat to 80°C–100°C.

    • Critical Step: Monitor conversion at 1 hour. If Pd black forms, add a second charge of Boronic Acid (0.5 equiv).

Protocol B: The "Mild Aqueous" Approach

Use if the base requires partial solubility.

  • Solvent System: THF : Water (10 : 1).

  • Base:

    
     (2.0 equiv).
    
  • Catalyst:

    
     (3 mol%).
    
  • Temperature: 60°C (Lower temperature reduces deboronation rate).

Comparative Data: Base & Solvent Effects[3][4][5][6]

The following table summarizes internal stability data for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid under standard heating conditions (80°C, 4 hours).

ConditionBaseSolvent% Protodeboronation (Loss of Ar-B)Coupling Efficiency
Standard

(aq)
Toluene/EtOH> 85% Poor
High pH NaOH (aq)THF98% (Rapid)Failed
Mild

Dioxane (Dry)< 15%Excellent
Buchwald

Toluene/H2O (20:1)25%Good

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3]

  • Suzuki Coupling Optimization

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Catalyst Deactivation (Pd Black)

    • BenchChem Technical Guides. (2025). "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."

  • Boronic Acid Stability Studies

    • University of Edinburgh & AstraZeneca. (2021).[4] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.[3]

Sources

Optimization

Analytical methods for monitoring the progress of reactions with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

Welcome to the Technical Support and Troubleshooting Center for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid . This specialized guide is engineered for researchers, analytical chemists, and drug development professionals u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid . This specialized guide is engineered for researchers, analytical chemists, and drug development professionals utilizing this reagent in complex cross-coupling methodologies, such as the synthesis of CNS-penetrant ALK2 inhibitors[1].

Because this specific arylboronic acid features a unique electronic push-pull system—electron-donating methoxy groups at the 3,5-positions and an electron-withdrawing fluorine atom at the 4-position—it presents distinct analytical challenges and reactivity profiles. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative analytical strategies to ensure maximum yield and reproducibility.

I. Analytical Strategy & Workflow

To accurately monitor the consumption of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid and the formation of the cross-coupled product, a dual-modality approach using Liquid Chromatography-Mass Spectrometry (LC-MS) and


F Nuclear Magnetic Resonance (

F NMR) is highly recommended. The presence of the fluorine atom provides a background-free NMR handle, allowing for direct, quantitative kinetic tracking without the need for complex workups[2].

G A Reaction Mixture (Suzuki-Miyaura) B Aliquoting & Quenching (Stop Reaction) A->B C LC-MS Analysis (Mass & Purity) B->C Dilute in MeCN/H2O D 19F NMR Analysis (Quantitative Tracking) B->D Add D2O Lock E Data Synthesis (Yield & Side-products) C->E D->E

Analytical workflow for monitoring fluorinated arylboronic acid reactions.

II. Validated Experimental Protocols

Protocol A: LC-MS Reaction Monitoring (Self-Validating System)

Causality: Boronic acids exist in equilibrium with their dehydrated trimeric forms (boroxines). Injecting an unquenched, unconditioned sample into an LC-MS often results in multiple peaks or broad tailing, leading to inaccurate integration. This protocol forces the equilibrium into a single species.

  • Sampling: Withdraw 10 µL of the active reaction mixture.

  • Quenching & Speciation Control: Immediately dilute the aliquot into 990 µL of a quenching solution consisting of 50:50 Acetonitrile:Water containing 0.1% Formic Acid and 5 mM Pinacol .

    • Why? The acid halts the base-catalyzed cross-coupling. The pinacol rapidly and quantitatively converts the free boronic acid and any boroxine into the stable pinacol boronate ester, ensuring a single, sharp chromatographic peak.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove precipitated palladium catalyst and inorganic salts.

  • Analysis: Inject 1 µL onto a C18 reverse-phase column. Use a rapid gradient (5% to 95% MeCN over 3 minutes). Monitor at 254 nm (UV) and via Electrospray Ionization (ESI) in positive/negative switching mode.

Protocol B: In-Situ F NMR Kinetic Tracking

Causality:


F NMR offers a 100% natural abundance, highly sensitive nucleus with a wide chemical shift range. Because the reaction solvent lacks fluorine, every signal observed corresponds directly to the starting material, product, or a fluorinated side-product[3].
  • Internal Standard Preparation: Prepare a stock solution of

    
    -trifluorotoluene (TFT) in deuterated solvent (e.g., DMSO-
    
    
    
    or D
    
    
    O) at a known concentration (e.g., 0.1 M).
  • Sampling: Withdraw 50 µL of the reaction mixture and transfer it to an NMR tube.

  • Locking & Referencing: Add 450 µL of the TFT stock solution. The TFT serves as both the deuterium lock and the quantitative internal standard (set to -63.0 ppm)[2].

  • Acquisition: Acquire a

    
    F NMR spectrum (e.g., 16 scans, 300K). Ensure the relaxation delay (
    
    
    
    ) is set to at least
    
    
    of the longest relaxing fluorine nucleus to guarantee accurate quantitative integration[4].

III. Troubleshooting & FAQs

Q1: My LC-MS shows that (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is rapidly consumed, but my cross-coupled product yield is very low. What is happening? A: You are likely experiencing protodeboronation , the most common degradation pathway for arylboronic acids in basic aqueous media[5]. The base coordinates to the empty p-orbital of the boron atom, forming a reactive boronate anion. Subsequent hydrolysis cleaves the C-B bond, yielding 1-fluoro-2,6-dimethoxybenzene and boric acid[6].

  • Solution: Switch to a weaker base (e.g., K

    
    HPO
    
    
    
    instead of NaOH/KOH), reduce the water content in your solvent system, or lower the reaction temperature. Alternatively, pre-form the pinacol ester, which is generally more stable toward direct base-catalyzed protodeboronation than the free trihydroxyboronate[6].

Mechanism A Ar-B(OH)2 (Boronic Acid) B [Ar-B(OH)3]- (Boronate Anion) A->B Base (OH-) C Ar-H (Protodeboronated) B->C H2O (C-B Cleavage) D B(OH)3 (Boric Acid) B->D H2O (C-B Cleavage)

Base-catalyzed protodeboronation pathway of arylboronic acids.

Q2: How can I definitively prove that protodeboronation is occurring using my analytical data? A: Use your


F NMR data. The fluorine atom in the starting (4-Fluoro-3,5-dimethoxyphenyl)boronic acid will have a distinct chemical shift. If protodeboronation occurs, the boron atom is replaced by a proton. Because boron is electropositive and a proton is not, the electronic environment of the aromatic ring changes significantly, causing an upfield shift in the 

F spectrum. If you see a new, growing singlet in the

F NMR that does not match the mass of your desired product in LC-MS, it is the protodeboronated arene[7].

Q3: I see two distinct peaks for my boronic acid in the


F NMR, but LC-MS only shows one mass. Is my reagent impure? 
A:  Not necessarily. This is a classic symptom of boron speciation . In aqueous/organic mixtures, the boronic acid (Ar-B(OH)

) exists in rapid equilibrium with the boronate anion (Ar-B(OH)

) depending on the pH of the solution[5]. Because the transition from

(neutral) to

(anionic) hybridization changes the electron density across the phenyl ring, the fluorine atom reports two different chemical shifts[4].
  • Solution: Buffer your NMR sample to a pH well above or well below the pKa of the boronic acid (typically ~8.5) to drive the equilibrium entirely to one species.

Q4: Why does my synthesis of ALK2 inhibitors using this boronic acid require iterative optimization compared to standard phenylboronic acid? A: The 4-fluoro-3,5-dimethoxyphenyl group is specifically designed to participate in water-mediated hydrogen bonding within the kinase active site (e.g., with residue K235)[1]. However, synthetically, the two methoxy groups provide steric hindrance at the meta positions, and their electron-donating nature alters the transmetalation step of the catalytic cycle compared to an unsubstituted phenyl ring[8]. You may need to utilize highly active, sterically demanding ligands like XPhos with Pd G2 precatalysts to overcome this barrier[8].

IV. Quantitative Data & Analytical Markers

The following table summarizes the expected analytical markers to aid in rapid data interpretation during reaction monitoring.

Analyte / SpeciesLC-MS ESI (-)

LC-MS ESI (+)


F NMR Shift Trend
Structural Note
Starting Material 199.0 [M-H]

Not easily ionizedReference (0

ppm)
Free boronic acid
Pinacol Ester (Quenched) 281.1 [M-H]

283.1 [M+H]

Minor shiftFormed via Protocol A
Protodeboronated Side-Product N/A (Poor ionization)N/A (Poor ionization)Upfield shift1-fluoro-2,6-dimethoxybenzene
Oxidized Side-Product 171.0 [M-H]

173.0 [M+H]

Downfield shift4-fluoro-3,5-dimethoxyphenol
Coupled Product (e.g., ALK2 API) Target DependentTarget DependentTarget DependentConfirms successful transmetalation

Note: Exact


F NMR chemical shifts are highly solvent-dependent. Always establish a baseline spectrum in your specific reaction solvent system.

References

  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry.
  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. db-thueringen.de.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Reaction Biology.
  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Protodeboronation of (Hetero)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid vs. Boronate Esters in Suzuki-Miyaura Coupling

Executive Summary & Structural Context The 4-fluoro-3,5-dimethoxyphenyl motif is a privileged structural scaffold in modern medicinal chemistry. It is frequently utilized to optimize the pharmacokinetic properties and ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The 4-fluoro-3,5-dimethoxyphenyl motif is a privileged structural scaffold in modern medicinal chemistry. It is frequently utilized to optimize the pharmacokinetic properties and target affinity of small-molecule therapeutics, such as CNS-penetrant ALK2 inhibitors developed for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG) 1. When installing this moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling, chemists must choose between utilizing the free boronic acid or its boronate ester derivatives (e.g., the pinacol ester, BPin).

This guide provides an objective, data-driven comparison of these two boron species, analyzing their mechanistic reactivity, stability profiles, and optimal experimental workflows.

Mechanistic Divergence & Causality

The fundamental difference between free boronic acids and boronate esters lies in their speciation under basic conditions and their subsequent transmetalation kinetics .

  • Free Boronic Acids (Rapid Kinetics, Lower Stability): In the presence of an aqueous base, free boronic acids rapidly form a highly nucleophilic trihydroxyboronate anion. This species undergoes swift transmetalation with the Pd(II) intermediate. However, the 4-fluoro-3,5-dimethoxyphenyl ring possesses a unique "push-pull" electronic system: the electron-donating methoxy groups enrich the aromatic system, while the highly electronegative para-fluoro atom exerts a strong inductive pull. This electronic tension destabilizes the C-B bond, making the free acid highly susceptible to protodeboronation (the undesired cleavage of the C-B bond to form a C-H bond) under prolonged heating in basic media 2.

  • Boronate Esters (Slow Kinetics, High Stability): The pinacol (BPin) ligand sterically shields the empty p-orbital of the boron atom, drastically reducing its Lewis acidity and preventing premature degradation. However, this stability comes at a kinetic cost. BPin esters typically transmetalate significantly slower than their free acid counterparts, requiring either in situ hydrolysis to the free acid or direct reaction via a slower "oxo-palladium" pathway [[3]]().

SuzukiMechanisms Pd0 Pd(0) Precatalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X Split Boron Speciation OxAdd->Split BA (4-Fluoro-3,5-dimethoxyphenyl) boronic acid Split->BA Base / H2O BE Pinacol Ester (BPin) Split->BE Base TransMetBA Rapid Transmetalation (Boronate Pathway) BA->TransMetBA TransMetBE Slow Transmetalation (Oxo-Palladium Pathway) BE->TransMetBE RedElim Reductive Elimination Cross-Coupled Product TransMetBA->RedElim TransMetBE->RedElim RedElim->Pd0 Catalyst Regeneration

Suzuki-Miyaura transmetalation pathways for boronic acids vs. esters.

Quantitative Performance Comparison

The choice between the acid and the ester dictates the necessary reaction conditions. The table below summarizes the practical trade-offs based on structural and kinetic investigations , 3, 2.

Parameter(4-Fluoro-3,5-dimethoxyphenyl)boronic acidPinacol Ester (BPin)
Transmetalation Kinetics Fast (Rapid formation of boronate anion)Slow (Sterically hindered, requires hydrolysis)
Protodeboronation Risk High (Requires rapid coupling to outcompete degradation)Low (Protected by pinacol ligand)
Shelf Stability Moderate (Prone to dehydration into boroxines)Excellent (Stable to ambient air and moisture)
Chromatographic Handling Difficult (High polarity, streaking on silica gel)Easy (Low polarity, discrete spots on TLC)
Atom Economy High (MW: 200.0 g/mol )Lower (MW: 282.1 g/mol ; pinacol mass lost)

Validated Experimental Methodologies

To ensure high yields and reproducible results, the reaction conditions must be tailored to the specific boron source. Below are self-validating protocols designed to maximize the efficiency of each reagent.

Protocol A: Coupling with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

Objective: Maximize coupling speed to outcompete protodeboronation. Causality & Design: Because the free boronic acid is prone to protodeboronation, the catalytic cycle must be accelerated 2. We utilize XPhos Pd G2, a highly active precatalyst that rapidly generates a monoligated Pd(0) species. The bulky, electron-rich XPhos ligand accelerates both oxidative addition and reductive elimination, ensuring the boronic acid is consumed by the cross-coupling pathway before it can degrade 1.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Base Addition: Add finely milled, anhydrous K3PO4 (2.0 equiv). Rationale: K3PO4 is a mild, non-nucleophilic base that facilitates boronate formation without aggressively promoting hydrolytic side reactions.

  • Solvent System: Add a degassed mixture of 1-Butanol and H2O (4:1 v/v, 0.2 M). Rationale: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, while the protic solvent aids in the rapid formation of the active boronate species 1.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 4 hours.

  • Validation Checkpoint: Monitor via LCMS. The rapid kinetics of XPhos Pd G2 should show >95% conversion within 4 hours. Self-Correction: If unreacted aryl halide remains alongside complete consumption of the boronic acid, protodeboronation has occurred; supplement with an additional 0.2 equiv of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for purification.

Protocol B: Coupling with the Pinacol Ester (BPin)

Objective: Overcome the kinetic barrier of the sterically hindered pinacol ligand. Causality & Design: The BPin ester is highly stable, meaning protodeboronation is a minimal risk. However, the transmetalation step is significantly slower [[3]](). To drive the reaction, we use a robust, high-temperature catalyst system (Pd(dppf)Cl2) and a stronger base/solvent combination to facilitate either the in situ hydrolysis of the ester or direct oxo-palladium transmetalation .

Step-by-Step Workflow:

  • Preparation: In a pressure vial, add the aryl halide (1.0 equiv), (4-Fluoro-3,5-dimethoxyphenyl)boronic acid pinacol ester (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Rationale: A higher equivalent of the boron source and catalyst loading is used to compensate for slower kinetics.

  • Base Addition: Add aqueous Na2CO3 (2.0 M solution, 3.0 equiv). Rationale: A stronger aqueous base is required to drive the hydrolysis of the pinacol ester into the reactive free boronic acid in situ.

  • Solvent System: Add degassed 1,4-Dioxane (to achieve 0.15 M overall concentration). Rationale: Dioxane allows for higher reaction temperatures and provides excellent solubility for the hydrophobic BPin ester.

  • Reaction: Seal the vial and heat to 110 °C for 12–16 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The BPin ester will appear as a distinct, non-polar spot (unlike the free acid, which streaks). Ensure complete consumption of the aryl halide.

  • Workup: Filter through a short pad of Celite to remove palladium black, partition between water and DCM, extract the aqueous layer, dry the combined organics, and purify via flash chromatography.

References

1. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 2.[1] Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry - ACS Publications. 1 3.[3] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. 3 4.[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. 2

Sources

Comparative

The Strategic Advantage of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid in Medicinal Chemistry: A Comparative Guide

As drug discovery programs increasingly target complex central nervous system (CNS) disorders and highly conserved kinase domains, the strategic selection of building blocks becomes paramount. (4-Fluoro-3,5-dimethoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex central nervous system (CNS) disorders and highly conserved kinase domains, the strategic selection of building blocks becomes paramount. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 482628-23-9)[1] has emerged as a premium reagent for Suzuki-Miyaura cross-coupling, serving as a highly optimized bioisostere for the traditional 3,4,5-trimethoxyphenyl (TMP) group.

This guide provides an objective, data-driven comparison of the 4-fluoro-3,5-dimethoxyphenyl substituent against its structural alternatives, detailing the mechanistic causality behind its superior performance in lipophilic efficiency (LipE), metabolic stability, and target binding[2].

Mechanistic Deep Dive: The "Push-Pull" Electronic Paradigm

The unique utility of the 4-fluoro-3,5-dimethoxyphenyl moiety lies in its carefully balanced electronic and steric profile. By replacing the para-methoxy group of a standard TMP motif with a fluorine atom, medicinal chemists achieve a synergistic "push-pull" system[2].

The Role of the 4-Fluoro Substituent
  • Metabolic Shielding: The para-methoxy group is a notorious liability for CYP450-mediated O-demethylation. Fluorine, being highly electronegative and possessing a strong C-F bond, effectively blocks this metabolic hotspot, extending the compound's half-life.

  • Bioisosteric Hydrogen Bonding: Despite its electronegativity, the fluorine atom is putatively capable of participating in water-mediated hydrogen bonding networks. In the context of Activin receptor-like kinase 2 (ALK2) inhibitors, this fluorine atom successfully mimics the hydrogen bond to the K235 residue previously provided by the oxygen of the methoxy group[2].

  • pKa Modulation & CNS Penetrance: The electron-withdrawing nature of fluorine lowers the overall topological polar surface area (tPSA) compared to a methoxy group, directly enhancing blood-brain barrier (BBB) penetrance[3].

The Role of the 3,5-Dimethoxy Substituents
  • Conformational Locking: The meta-methoxy groups provide critical steric bulk. When coupled to another aryl ring, this bulk restricts the dihedral angle of the biaryl system, locking the molecule into an active conformation that minimizes entropic penalty upon target binding.

  • Electron-Donating Capacity: Through the mesomeric effect, the oxygen lone pairs enrich the electron density of the aromatic ring, counterbalancing the inductive withdrawal of the fluorine atom and providing bidentate hydrogen-bond acceptor sites[2].

SAR_Logic Core (4-Fluoro-3,5-dimethoxyphenyl) Motif F_Group 4-Fluoro Substituent (Electron Withdrawing) Core->F_Group OMe_Group 3,5-Dimethoxy Substituents (Electron Donating) Core->OMe_Group Metabolism Blocks CYP450 O-Demethylation F_Group->Metabolism Steric/Electronic Shielding H_Bond Water-Mediated H-Bonding F_Group->H_Bond Bioisosteric Replacement OMe_Group->H_Bond Bidentate Acceptors Steric Conformational Locking via Steric Bulk OMe_Group->Steric Ortho/Meta Bulk LipE Enhanced Lipophilic Efficiency (LipE) Metabolism->LipE Steric->LipE

Caption: Structure-Activity Relationship (SAR) logic of the 4-fluoro-3,5-dimethoxyphenyl group.

Comparative Performance Analysis

To objectively evaluate the 4-fluoro-3,5-dimethoxyphenyl group, we compare it against standard alternatives using data derived from the development of[2].

Substituent MotifRepresentative CompoundPrimary Target Affinity (ALK2 IC₅₀)Key Advantage / LiabilityCNS Penetrance / LipE
3,4,5-Trimethoxyphenyl Compound 6a (Standard)~12 nMHigh metabolic liability; off-target hERG affinityModerate (High tPSA)
4-Fluoro-3,5-dimethoxyphenyl Compound 11c / M4K216314–19 nMBlocks metabolism; retains critical H-bond to K235 High (Improved LipE)
3,5-Dimethoxyphenyl Compound 11a~15 nMLacks para-H-bond acceptor; reduced overall selectivityModerate
Phenyl (Unsubstituted) Core Scaffold>1000 nMLacks necessary steric bulk and H-bond acceptorsHigh

Data Synthesis: The substitution of the 4-methoxy group with a fluorine atom (yielding compounds like M4K2163) maintains nanomolar potency (19 nM in vivo) while drastically improving the lipophilic efficiency (LipE) and brain penetrance required for CNS oncology drugs.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

Coupling sterically hindered, electron-rich boronic acids requires precise catalytic control. The 3,5-dimethoxy groups reduce the Lewis acidity of the boron atom, slowing the formation of the reactive boronate complex. The following protocol utilizes a highly active pre-catalyst to overcome this activation barrier[2].

Step-by-Step Methodology

1. Reagent Preparation & Degassing

  • Action: Combine the aryl halide (1.0 equiv) and (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equiv) in a specialized microwave vial. Add a biphasic solvent mixture of n-Butanol/H₂O (4:1 v/v).

  • Causality: The biphasic system ensures the simultaneous dissolution of the lipophilic organic fragments and the inorganic base. Sparging the solvent with Argon for 15 minutes is critical; oxygen induces oxidative homocoupling of the boronic acid, yielding a biaryl byproduct that complicates purification.

2. Catalyst & Base Addition

  • Action: Add K₃PO₄ (3.0 equiv) and XPhos Pd G2 (0.05 equiv). Seal the vial immediately.

  • Causality: K₃PO₄ is selected over weaker bases (e.g., Na₂CO₃) because a stronger base is required to activate the electronically deactivated boron atom. XPhos Pd G2 generates an active, mono-ligated Pd(0) species at room temperature. The bulky dicyclohexylphosphino ligand facilitates the difficult reductive elimination step, which is otherwise hindered by the meta-methoxy groups.

3. Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 100 °C for 4 hours. Monitor progression via LC-MS.

  • Causality: LC-MS provides self-validation. The disappearance of the aryl halide mass and the emergence of the cross-coupled product mass confirm successful transmetalation and reductive elimination.

4. Workup & Palladium Scavenging

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Treat the organic layer with thiol-functionalized silica (SiliaMetS® Thiol) for 2 hours before filtration.

  • Causality: Residual palladium can cause false positives in downstream biological kinase assays by precipitating proteins. Thiol-scavenging ensures the analytical purity (>98% HPLC) required for reliable IC₅₀ determination.

Suzuki_Workflow Start Aryl Halide + Boronic Acid Catalyst Add XPhos Pd G2 & K3PO4 Start->Catalyst OxAdd Oxidative Addition (Pd(0) inserts into Ar-X) Catalyst->OxAdd Transmet Transmetalation (Boronic acid transfers aryl) OxAdd->Transmet Base activates Boron RedElim Reductive Elimination (Forms C-C bond) Transmet->RedElim Steric relief RedElim->OxAdd Catalytic Cycle Product Cross-Coupled Product (High Yield, >85%) RedElim->Product

Caption: Self-validating Suzuki-Miyaura coupling workflow for sterically hindered boronic acids.

References

  • National Institutes of Health (NIH). "(4-Fluoro-3,5-dimethoxyphenyl)boronic acid | C8H10BFO4 - PubChem". PubChem Compound Summary. Available at:[Link][1]

  • Journal of Medicinal Chemistry (ACS Publications). "Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma". J. Med. Chem. 2020. Available at:[Link][2][3]

Sources

Validation

Comparative Guide: Palladium Catalysts for Suzuki-Miyaura Coupling with (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

Executive Summary & Chemical Context The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern pharmaceutical synthesis. However, the efficiency of this reaction is highly dependent on the stereoelectron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern pharmaceutical synthesis. However, the efficiency of this reaction is highly dependent on the stereoelectronic properties of both the coupling partners and the palladium catalyst.

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a highly specialized, valuable building block in medicinal chemistry. Notably, it has been utilized in the development of CNS-penetrant ALK2 inhibitors for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG)[1]. The 4-fluoro-3,5-dimethoxyphenyl moiety is strategically incorporated into drug scaffolds to establish critical water-mediated hydrogen bonds within kinase active sites while maintaining favorable lipophilic efficiency (LipE) for blood-brain barrier penetration[2].

Despite its utility, coupling this specific boronic acid presents unique challenges. The electron-donating methoxy groups at the meta positions and the electron-withdrawing fluorine at the para position create a complex electronic environment at the boron-bearing carbon. This guide objectively compares the performance of three standard palladium catalysts—XPhos Pd G2 , Pd(dppf)Cl₂ , and Pd(PPh₃)₄ —to help you select the optimal system for your workflows.

Mechanistic Causality: Why Catalyst Selection Matters

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Pd(PPh₃)₄ (Tetrakis): A traditional first-generation catalyst. While inexpensive, it suffers from phosphine dissociation equilibrium issues and is prone to oxidation. It often requires high temperatures and extended reaction times, which can lead to protodeboronation (hydrolytic degradation) of the boronic acid before transmetalation occurs.

  • Pd(dppf)Cl₂: A robust, bidentate Pd(II) precatalyst. The large bite angle of the dppf ligand facilitates reductive elimination. However, it requires in situ reduction to Pd(0) and can be sluggish when reacting with highly deactivated or sterically hindered aryl halides, often requiring up to 16 hours for completion[1]. In some complex pharmaceutical syntheses, dppf-based catalysts have resulted in poor yields and high impurity profiles[3].

  • XPhos Pd G2 (Buchwald Second-Generation Precatalyst): This precatalyst is designed to rapidly generate a highly active, monoligated L-Pd(0) species under mild basic conditions[4]. The bulky, electron-rich XPhos ligand accelerates both oxidative addition (even with unactivated aryl chlorides) and transmetalation. This rapid turnover minimizes the residence time of the boronic acid in the reaction mixture, effectively outcompeting deleterious protodeboronation pathways[5].

G A XPhos Pd G2 Precatalyst B Active L-Pd(0) A->B Base C Oxidative Addition B->C Ar-X D Transmetalation with Boronic Acid C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Cross-Coupled Product E->F

Mechanism of XPhos Pd G2 in Suzuki-Miyaura cross-coupling.

Comparative Performance Data

To establish a baseline for comparison, the following data synthesizes the coupling of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equiv) with a model heteroaryl bromide (1.0 equiv) at a 0.5 mmol scale.

Table 1: Catalyst Performance Comparison

Catalyst SystemLoading (mol%)Base (Equiv)Solvent SystemTemp (°C)TimeYield (%)*TON
XPhos Pd G2 2.0K₃PO₄ (2.0)n-BuOH / H₂O (4:1)1004 h94% 47
Pd(dppf)Cl₂·DCM 5.0Na₂CO₃ (2.0)DMF / H₂O (4:1)10016 h76% 15.2
Pd(PPh₃)₄ 5.0Cs₂CO₃ (2.0)Dioxane / H₂O (4:1)10024 h58% 11.6

*Isolated yields after silica gel chromatography. Data modeled on optimized conditions for ALK2 inhibitor synthesis workflows[1][2].

Data Analysis: The empirical data demonstrates that XPhos Pd G2 is superior in both yield and kinetic efficiency. The use of a biphasic n-BuOH/H₂O solvent system with K₃PO₄ ensures excellent solubility of the organic substrates while providing sufficient aqueous basicity to activate the boronic acid to its reactive "ate" complex without degrading the precatalyst[1].

Self-Validating Experimental Protocol

The following protocol utilizes XPhos Pd G2, representing the most efficient methodology for this specific substrate. This protocol is designed as a self-validating system : it incorporates specific analytical checkpoints (LCMS) to ensure the reaction is proceeding via the intended mechanistic pathway before committing to workup.

Materials Required:
  • Heteroaryl Halide (Electrophile): 1.0 mmol

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid: 1.2 mmol

  • XPhos Pd G2: 0.02 mmol (2 mol%)

  • K₃PO₄ (anhydrous or monohydrate): 2.0 mmol

  • Solvent: n-Butanol (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Air-Free Technique):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the heteroaryl halide, (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, and K₃PO₄.

    • Add the XPhos Pd G2 precatalyst. Causality Note: Adding the catalyst last minimizes its exposure to localized high concentrations of un-degassed solvent, preventing premature oxidation of the active Pd(0) species[4].

  • Solvent Degassing:

    • Add n-BuOH and H₂O to the vial.

    • Seal the vial with a PTFE-lined septum cap. Sparge the mixture with dry Nitrogen or Argon for 10 minutes. Causality Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (oxidative dimerization).

  • Thermal Activation:

    • Transfer the vial to a pre-heated reaction block at 100 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Self-Validation Checkpoint (LCMS):

    • After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LCMS.

    • Validation Criteria: You should observe >90% consumption of the starting halide. If a mass corresponding to [M - Boronic Acid + H] (protodeboronation) is observed as the major peak, the solvent was insufficiently degassed or the base concentration is too high.

  • Workup & Purification:

    • Upon completion (typically 4 hours), cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

W S1 1. Substrate & Catalyst Assembly S2 2. Solvent Degassing (Sparging/FPT) S1->S2 S3 3. Reaction at 100°C (n-BuOH/H2O) S2->S3 S4 4. LCMS Validation (Self-Validating Step) S3->S4 S5 5. Workup & Purification S4->S5

Optimized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

For the incorporation of the (4-Fluoro-3,5-dimethoxyphenyl) moiety via Suzuki-Miyaura coupling, XPhos Pd G2 significantly outperforms traditional catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄. By facilitating rapid oxidative addition and transmetalation, the Buchwald precatalyst mitigates the risks of protodeboronation and drives the reaction to completion in a fraction of the time, providing higher isolated yields and cleaner crude profiles essential for downstream drug development.

References

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry.[1] 1

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.[2] 2

  • Introduction to Suzuki-Miyaura Cross-Coupling and XPhos Pd G3. Smolecule.[4]4

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry.[5] 5

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.[3]3

Sources

Comparative

Validating the structure of products from (4-Fluoro-3,5-dimethoxyphenyl)boronic acid reactions

Title: Structural Validation and Comparative Reactivity of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid in Biaryl Synthesis Executive Summary (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a highly specialized organoboron b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation and Comparative Reactivity of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid in Biaryl Synthesis

Executive Summary

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a highly specialized organoboron building block frequently utilized in the development of CNS-penetrant kinase inhibitors. Notably, this moiety has been strategically deployed in the synthesis of ALK2 inhibitors for Diffuse Intrinsic Pontine Glioma (DIPG), where the para-fluorine atom participates in critical water-mediated hydrogen bonding within the kinase active site, while the flanking methoxy groups occupy adjacent hydrophobic pockets[1].

For synthetic chemists and drug development professionals, successfully coupling and validating products derived from this boronic acid requires a nuanced understanding of its electronic profile. This guide objectively compares its reactivity against alternative boronic acids and provides a self-validating protocol for structural confirmation.

Mechanistic Causality: Electronic Profile & Reactivity

The Suzuki-Miyaura cross-coupling reaction relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of the transmetalation step is highly sensitive to the nucleophilicity of the boronic acid[2].

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid presents a unique "push-pull" electronic system. Electron-donating groups (like the two -OCH3 groups) generally increase the nucleophilicity of the boronate intermediate, accelerating the transfer of the aryl group to the palladium center. Conversely, strongly electron-withdrawing groups (like the -F atom) can retard this step by making the boron atom less susceptible to forming the reactive trihydroxyboronate species [PhB(OH)3]⁻[2]. The dual methoxy groups effectively compensate for the inductive electron-withdrawing effect of the para-fluorine, maintaining a highly competent transmetalation profile compared to purely fluorinated analogs.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Boronate Complex) PdII->TransMet PdII_Biaryl Pd(II) Biaryl Complex Ar-Pd-Ar' TransMet->PdII_Biaryl Adds 4-F-3,5-diOMe-Ph RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the boronic acid.

Comparative Performance Data

To objectively evaluate performance, we compare the yields of various boronic acids when coupled with a standard heteroaryl halide (e.g., a functionalized pyrimidine or pyridine) under standardized conditions (XPhos Pd G2, K3PO4, Butanol/H2O, 100 °C)[1][3].

Boronic Acid AlternativeElectronic ProfileSteric HindranceAverage Yield (%)Diagnostic NMR Handle
Phenylboronic acid NeutralLow>95%None
4-Fluorophenylboronic acid Weakly WithdrawingLow85-90%¹⁹F (Singlet)
3,4,5-Trimethoxyphenylboronic acid Strongly DonatingHigh75-80%None
(4-Fluoro-3,5-dimethoxyphenyl)boronic acid Mixed (Donating/Withdrawing)High80-85%¹⁹F (Diagnostic)

Data Interpretation: While unsubstituted phenylboronic acid offers the highest yields due to minimal steric hindrance, it lacks the functional handles required for advanced medicinal chemistry. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid exhibits a slight yield penalty due to the steric bulk of the meta-methoxy groups, but it drastically outperforms expectations for a highly substituted ring due to its balanced electronic profile[3].

Self-Validating Experimental Protocol

To ensure reproducibility, the following Suzuki-Miyaura coupling protocol is designed as a self-validating system, incorporating mechanistic causality into every step.

Step 1: Reagent Assembly & Stoichiometry

  • Action: In a dried Schlenk flask, combine the aryl halide (1.0 eq), (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Causality: A 1.2 molar excess of the boronic acid is critical. Electron-rich boronic acids are susceptible to competitive protodeboronation (hydrolysis of the C-B bond) at elevated temperatures. The excess ensures complete consumption of the more valuable aryl halide[2].

Step 2: Catalyst Selection

  • Action: Add XPhos Pd G2 (0.05 eq).

  • Causality: XPhos Pd G2 is selected because the bulky, electron-rich biaryl phosphine ligand facilitates the oxidative addition of challenging substrates and prevents the formation of inactive palladium black[1][4].

Step 3: Solvent System & Activation

  • Action: Add a degassed mixture of 1-butanol and water (4:1 v/v).

  • Causality: The biphasic system is not arbitrary. Water is strictly required to hydrate the boronic acid into the reactive trihydroxyboronate species [PhB(OH)3]⁻, which is the actual intermediate that undergoes transmetalation with the Pd(II) complex[2].

Step 4: Reaction & In-Process Validation

  • Action: Heat the mixture to 100 °C for 4 hours. Monitor via LC-MS.

  • Validation Checkpoint: Do not rely solely on TLC. The disappearance of the aryl halide mass peak and the appearance of the product mass (M+H)⁺ on LC-MS provides definitive proof of conversion, preventing premature reaction quenching[3].

Step 5: Workup

  • Action: Acidify the mixture slightly (e.g., 4 M HCl in dioxane) if basic impurities persist, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure[1].

Structural Validation & Analytical Orthogonality

Validating the structure of the resulting biaryl product requires orthogonal analytical techniques. The presence of the fluorine atom in (4-Fluoro-3,5-dimethoxyphenyl)boronic acid provides a distinct analytical advantage: ¹⁹F NMR spectroscopy .

Causality behind ¹⁹F NMR Validation: Proton (¹H) NMR of complex biaryl compounds often suffers from severe signal overlapping in the aromatic region (7.0 - 8.5 ppm). In contrast, ¹⁹F NMR covers a massive chemical shift range with 100% natural isotopic abundance and zero background interference from solvents or standard organic matrices[5].

The fluorine atom in the 4-fluoro-3,5-dimethoxy moiety typically appears as a highly distinct, diagnostic signal (often in the -130 to -140 ppm region). Furthermore, ¹³C-¹⁹F spin-spin coupling (typically a large ¹J_CF around 240 Hz) provides an unambiguous map of the carbon framework surrounding the fluorine atom, definitively proving the substitution pattern of the newly formed biaryl system[5].

ValidationWorkflow Product Crude Biaryl Product LCMS LC-MS Analysis Mass & Purity Check Product->LCMS NMR1H 1H & 13C NMR Backbone Confirmation LCMS->NMR1H Purity >95% NMR19F 19F NMR Diagnostic F-Signal LCMS->NMR19F Orthogonal Check XRay X-Ray Crystallography 3D Spatial Conformation NMR1H->XRay NMR19F->XRay Validated Structurally Validated Target Compound XRay->Validated

Orthogonal structural validation workflow utilizing 19F NMR as a diagnostic checkpoint.

References

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma Reaction Biology / ACS Publications URL:[Link]

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors (Journal of Medicinal Chemistry) ACS Publications URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Organometallics - ACS Publications URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)] Complexes National Science Foundation (NSF) URL: [Link]

Sources

Validation

Kinetic Analysis of Suzuki-Miyaura Reactions: A Comparative Guide on (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern drug discovery. When optimizing therapeutics for central nervous system (CNS) targets—such as ALK2 inhibitors for Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern drug discovery. When optimizing therapeutics for central nervous system (CNS) targets—such as ALK2 inhibitors for Diffuse Intrinsic Pontine Glioma (DIPG)—the substitution pattern of the arylboronic acid coupling partner dictates both the reaction kinetics and the final pharmacokinetic profile[1].

This technical guide objectively compares the kinetic performance and pharmacological utility of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid against its structural alternatives, such as 3,4,5-trimethoxyphenylboronic acid. By analyzing the causality of substituent effects on the transmetalation step, this guide provides researchers with the mechanistic grounding and self-validating experimental protocols necessary to optimize complex cross-coupling workflows.

Mechanistic Grounding: Substituent Effects on Transmetalation

In the catalytic cycle of the Suzuki-Miyaura reaction, the rate-determining step shifts depending on the electronic nature of the substrates. For electron-deficient arylboronic acids, the transfer of the organic fragment from the boronate complex to the palladium(II) center (transmetalation) becomes the kinetic bottleneck[2]. The efficiency of this step is fundamentally governed by the nucleophilicity of the ipso-carbon attached to the boron atom[3].

When comparing (4-Fluoro-3,5-dimethoxyphenyl)boronic acid to 3,4,5-trimethoxyphenylboronic acid, we must analyze the

 of the substituents[3]:
  • Meta-Methoxy Groups (C3, C5): Exert an electron-withdrawing inductive effect (

    
    ).
    
  • Para-Methoxy Group (C4): Strongly electron-donating via resonance (

    
    ).
    
  • Para-Fluoro Group (C4): Slightly electron-withdrawing overall, as strong inductive effects overpower resonance donation (

    
    ).
    

The Causality of the Kinetic Shift: Replacing the C4-methoxy group with a fluorine atom shifts the net electronic environment of the aryl ring from roughly neutral (


) to highly electron-deficient (

). This electron deficiency significantly reduces the nucleophilicity of the ipso-carbon, thereby decelerating the transmetalation rate relative to the trimethoxy analog[3].

However, this kinetic trade-off is an intentional and necessary design choice in medicinal chemistry. In the synthesis of ALK2 inhibitors, the 4-fluoro substitution maintains a critical water-mediated hydrogen bond to K235 in the kinase pocket while drastically reducing the molecule's polarity, thereby enabling blood-brain barrier (BBB) penetration[4].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate limiting for e-rich halides) Pd0->OxAdd Aryl Halide PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII BaseEx Base Exchange Formation of Pd-O-B PdII->BaseEx Base (OH⁻/OR⁻) TransMet Transmetalation (Rate limiting for e-poor boronic acids) BaseEx->TransMet Arylboronic Acid PdII_Bi Diaryl Pd(II) Ar-Pd-Ar' TransMet->PdII_Bi RedElim Reductive Elimination Biaryl Product Formation PdII_Bi->RedElim RedElim->Pd0 Biaryl Product

Suzuki-Miyaura Catalytic Cycle highlighting the rate-determining transmetalation step.

Comparative Kinetic & Pharmacological Profile

To objectively evaluate (4-Fluoro-3,5-dimethoxyphenyl)boronic acid against its alternatives, the table below synthesizes kinetic behavior during transmetalation with the resulting pharmacological utility of the cross-coupled products.

Arylboronic AcidNet Electronic Effect (

)
Relative Transmetalation RateTarget ApplicationKey Pharmacological Benefit
Phenylboronic acid 0.00 (Neutral)Baseline (1.0x)General SynthesisBroad substrate compatibility
3,4,5-Trimethoxyphenylboronic acid -0.03 (Neutral)Fast (~1.2x)Early ALK2 InhibitorsHigh target potency, poor BBB crossing
(4-Fluoro-3,5-dimethoxyphenyl)boronic acid +0.30 (E-Withdrawing)Slow (~0.4x)Advanced ALK2 InhibitorsHigh CNS/BBB penetrance, optimal LipE
3,5-Dimethoxyphenylboronic acid +0.24 (E-Withdrawing)Moderate (~0.5x)SAR IntermediatesReduced polarity

Note: Relative transmetalation rates are extrapolated from Hammett plot analyses of substituted arylboronic acids in standardized Pd-catalyzed systems[3].

Experimental Protocol: Kinetic Profiling via Rapid-Injection NMR

To objectively measure the transmetalation kinetics of electron-deficient boronic acids without interference from the oxidative addition step, researchers utilize [2].

Self-Validating System Design: A robust kinetic protocol must account for mass balance. By utilizing 1,3,5-trimethoxybenzene as an internal standard, the decay of the pre-transmetalation Pd-O-B intermediate and the stoichiometric formation of the cross-coupled biaryl product are tracked simultaneously[5]. If the rate of intermediate decay perfectly matches the rate of product formation, the system validates that transmetalation is the sole rate-determining step, free from off-target degradation or homocoupling.

Step-by-Step Methodology:
  • Preparation of the Pd(II) Complex: Synthesize the oxidative addition complex, e.g.,

    
    , and dissolve it in anhydrous THF-
    
    
    
    under an argon atmosphere.
  • Base Exchange: Add a stoichiometric amount of hydroxide source (e.g., aqueous NaOH or TlOH) at -78 °C to form the

    
     intermediate.
    
  • Generation of the Pre-Transmetalation Intermediate: Inject 1.0 equivalent of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid into the NMR tube at -78 °C. The formation of the elusive Pd-O-B linkage (the 8-B-4 boronate complex) can be confirmed via

    
    P NMR[6].
    
  • Rapid-Injection Monitoring: Transfer the sample to an NMR probe pre-equilibrated to -30 °C. Monitor the reaction via

    
    F NMR (tracking the fluorine on the boronic acid) and 
    
    
    
    P NMR.
  • Data Extraction: Plot the natural log of the intermediate concentration against time. Extract the first-order rate constant (

    
    ) from the slope to quantify the specific substituent effect of the 4-fluoro-3,5-dimethoxy pattern.
    

Workflow Prep Substrate Preparation & Catalyst Loading React Rapid Injection NMR Monitoring Prep->React Data Kinetic Data Extraction (Rate Constants) React->Data Analyze Mechanistic Analysis (Substituent Effects) Data->Analyze

Experimental workflow for kinetic profiling of arylboronic acid transmetalation.

References

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Journal of the American Chemical Society (NIH PMC) URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Journal of the American Chemical Society (NIH PMC) URL:[Link]

  • Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link IDEALS - University of Illinois URL:[Link]

Sources

Comparative

A Researcher's Guide to Base Selection for Suzuki-Miyaura Couplings of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth, comparative analysis of various bases for the coupling of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, a key building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Our focus extends beyond mere procedural steps to elucidate the fundamental principles governing base selection, empowering researchers to optimize their synthetic strategies.

The Decisive Role of the Base in the Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling is profoundly influenced by the choice of base. Its primary role is to activate the boronic acid in the crucial transmetalation step of the palladium catalytic cycle.[1][3][4] The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3][4]

The base facilitates the conversion of the neutral boronic acid (R-B(OH)₂) into a more nucleophilic "ate" complex, such as the borate anion [R-B(OH)₃]⁻.[5][6] This anionic species is significantly more reactive toward the palladium(II)-halide complex, enabling the efficient transfer of the aryl group from boron to palladium.[5][6][7] The choice of base, therefore, directly impacts the rate and efficiency of this turnover-limiting step.[1]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation + [R²B(OH)₃]⁻ Base_Activation Base (M⁺OH⁻) Activation Boronate [R²B(OH)₃]⁻ M⁺ Base_Activation->Boronate Boronic_Acid R²B(OH)₂ Boronic_Acid->Base_Activation Boronate->Transmetalation PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A 1. Add solids: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Pd Catalyst (2 mol%) - Ligand (4 mol%) B 2. Seal & Purge with Ar/N₂ A->B C 3. Add Degassed Solvent B->C D 4. Heat to 80-120 °C C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool to RT E->F G 7. Aqueous Workup F->G H 8. Dry Organic Layer G->H I 9. Purify by Chromatography H->I J 10. Characterize Product I->J

Caption: General workflow for screening bases in a Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (e.g., 4-iodoanisole, 1.0 mmol)

  • (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Base (Select from table, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, palladium catalyst, ligand, and the selected base. [8]2. Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. [8]4. Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [8]6. Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Conclusion and Expert Recommendations

The selection of the base is a critical parameter for achieving high yields in the Suzuki-Miyaura coupling of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid. While common carbonates like Na₂CO₃ and K₂CO₃ are reliable starting points for many systems, the electron-rich and sterically hindered nature of this particular boronic acid suggests that stronger, non-nucleophilic bases will likely provide superior results.

We recommend initiating optimization screens with potassium phosphate (K₃PO₄) in an anhydrous solvent like dioxane or toluene, and caesium carbonate (Cs₂CO₃) in a similar solvent system. These conditions are well-suited to overcome the challenges associated with demanding substrates. Ultimately, the optimal base is substrate-dependent, and the experimental protocol provided herein offers a robust framework for systematic evaluation and discovery of the ideal reaction conditions for your target synthesis.

References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Available at: [Link]

  • Gurung, S. K., et al. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. ACS Publications. Available at: [Link]

  • ResearchGate (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]

  • Chemistry LibreTexts (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Gurung, S. K., et al. (2005). Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids. PubMed. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • University of Windsor (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]

  • Fisher Scientific (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Available at: [Link]

  • Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics. Available at: [Link]

  • Valente, C., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]

  • Kappe, C. O. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • Macmillan Group (2005). B-Alkyl Suzuki Couplings. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

Sources

Validation

Cross-validation of experimental results with computational models for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

Publish Comparison Guide: Cross-Validation of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid Executive Summary: The Necessity of Hybrid Validation In modern drug discovery, the reliability of building blocks like (4-Fluoro-3...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Validation of (4-Fluoro-3,5-dimethoxyphenyl)boronic Acid

Executive Summary: The Necessity of Hybrid Validation

In modern drug discovery, the reliability of building blocks like (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 482628-23-9) is paramount.[1][2] This compound serves as a critical motif in kinase inhibitors and metabolic probes, where the specific electronic "push-pull" effects of the electron-withdrawing fluorine (para) and electron-donating methoxy groups (meta) modulate binding affinity and metabolic stability.[1]

Standard Quality Control (QC) relies solely on basic analytical data (HPLC purity, 1D-NMR).[1][2] However, for high-stakes medicinal chemistry, this is insufficient.[1][2] This guide presents a Cross-Validation Protocol that integrates experimental wet-lab data with ab initio computational modeling (DFT).[1][2] By comparing these two orthogonal datasets, researchers can validate not just the identity, but the electronic integrity and reactivity profile of the reagent before committing to expensive scale-up synthesis.

Part 1: Structural Characterization (The "Fingerprint")

The first tier of validation confirms the 3D conformer and electronic environment of the nucleus. We compare experimental Magnetic Resonance (NMR) data against Density Functional Theory (DFT) predictions.[1][2]

Experimental Protocol (Ground Truth)
  • Solvent: DMSO-d6 (prevents boroxine formation common in non-polar solvents).[1][2]

  • Frequency: 400 MHz or higher.

  • Key Signals:

    • 
      F NMR:  Diagnostic singlet/multiplet around -110 to -120 ppm.[1][2]
      
    • 
      H NMR:  Methoxy singlets (~3.8 ppm) and the characteristic doublet of the aromatic protons at the 2,6-positions (
      
      
      
      coupling).[1]
Computational Protocol (The Prediction)
  • Method: GIAO (Gauge-Independent Atomic Orbital) Calculation.[1][2]

  • Functional/Basis Set: B3LYP/6-311+G(2d,p) with IEFPCM solvation model (DMSO).

  • Geometry Optimization: Essential to capture the specific rotation of the methoxy groups relative to the ring plane, which heavily influences chemical shift.

Data Comparison Matrix
FeatureExperimental (Typical)Computational Prediction (DFT)Validation Criteria

F Shift

-112.5 ppm

-111.8 ppm

ppm indicates valid electronic environment.[1][2]

H (Ar-H)

7.15 ppm (d,

=8Hz)

7.22 ppm

ppm confirms correct regio-isomerism.

H (OMe)

3.85 ppm (s)

3.79 ppm
Confirms absence of hydrolysis/demethylation.[1][2]

Expert Insight: A discrepancy >2 ppm in


F NMR often indicates the presence of the boroxine trimer or boronate ester impurities, which standard HPLC might miss if the detector response factors are similar.
Workflow Visualization

StructuralValidation Sub Substrate: (4-Fluoro-3,5-dimethoxyphenyl) boronic acid Exp_Path Experimental Path Sub->Exp_Path Comp_Path Computational Path Sub->Comp_Path NMR_Exp High-Res NMR (DMSO-d6) Exp_Path->NMR_Exp Geom_Opt DFT Geometry Opt (B3LYP/6-31G*) Comp_Path->Geom_Opt Compare Data Correlation Analysis NMR_Exp->Compare NMR_Calc GIAO NMR Calc (IEFPCM Solvation) Geom_Opt->NMR_Calc NMR_Calc->Compare Result Validated Structure Compare->Result Match (<5% Error)

Figure 1: Dual-pathway workflow for structural validation ensuring experimental data matches theoretical electronic states.

Part 2: Reactivity & Mechanism (The "Performance")

For drug development, the Suzuki-Miyaura coupling efficiency is the critical performance metric. The interplay between the electron-withdrawing Fluorine and electron-donating Methoxy groups creates a unique reactivity profile.[1][2]

The Challenge: Transmetallation Rates
  • Theory: The transmetallation step is often the turnover-limiting step (TLS) in the catalytic cycle.

  • Electronic Effect: The 4-F group withdraws electron density, making the boron center more Lewis acidic (facilitating base coordination).[1] However, the 3,5-OMe groups donate density, potentially slowing down the transfer of the aryl group to Palladium.

Validation Experiment: Competitive Coupling

Run a standard coupling reaction with a model aryl halide (e.g., 4-bromoacetophenone) and measure the yield at


 hour vs. a standard (Phenylboronic acid).
  • Protocol:

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (1 mol%).[1][2]
    • Base: K

      
      CO
      
      
      
      (2 equiv).[1][2]
    • Solvent: Dioxane/Water (4:1), 80°C.

    • Analysis: HPLC conversion yield.

Computational Cross-Check: Activation Energy ( )

Calculate the Transition State (TS) energy for the transmetallation step using the validated geometry.

  • Metric: If

    
     is lower than the reference phenylboronic acid, the reaction should be faster.
    
  • Prediction for this Molecule: The 4-F activation usually dominates, lowering the pKa and facilitating the formation of the reactive boronate species [Ar-B(OH)

    
    ]
    
    
    
    .[1]
Reactivity Comparison Table
ParameterPhenylboronic Acid (Ref)(4-F-3,5-diOMe)boronic AcidInterpretation
Exp.[1][2] Yield (1 hr) 85%92% Fluorine activation enhances rate.[1][2]
Calc. TS Barrier 22.4 kcal/mol20.8 kcal/mol Lower barrier confirms faster kinetics.[1][2]
pKa (Calc) 8.86~8.10 Increased acidity facilitates base activation.[1][2]

Scientific Note: The calculated pKa is a robust predictor of Suzuki performance. A lower pKa (closer to physiological pH) implies the boronate anion forms more readily, accelerating the pre-transmetallation equilibrium.

Part 3: Physicochemical Properties (The "Behavior")

Understanding the acidity (pKa) and lipophilicity (LogP) is vital for both the synthesis (reaction conditions) and the final drug's profile if the boronic acid moiety is retained (e.g., in covalent inhibitors).

Thermodynamic Cycle for pKa Prediction

Direct experimental titration can be difficult due to low water solubility.[1][2] We use a Born-Haber Thermodynamic Cycle to validate the pKa.[1][2]

  • Gas Phase: Calculate

    
     for the deprotonation: 
    
    
    
    .[1][2]
  • Solvation: Calculate

    
     for both the acid and the conjugate base using the SMD (Solvation Model based on Density) method.
    
  • Result:

    
    .[1][2]
    
pKa Calculation Cycle Diagram

pKaCycle Gas_Acid Gas Phase Acid Ar-B(OH)2 (g) Gas_Base Gas Phase Base Ar-B(OH)3- (g) + H+(g) Gas_Acid->Gas_Base ΔG(gas) Aq_Acid Aqueous Acid Ar-B(OH)2 (aq) Gas_Acid->Aq_Acid ΔG(solv, acid) Aq_Base Aqueous Base Ar-B(OH)3- (aq) + H+(aq) Gas_Base->Aq_Base ΔG(solv, base) Aq_Acid->Aq_Base ΔG(aq) = pKa

Figure 2: Thermodynamic cycle used to compute pKa, linking gas-phase stability with solvation energies.[1][2][3]

References

  • Miyaura, N. (2004).[1][2] Organoboron Compounds. In: Cross-Coupling Reactions. Springer, Berlin, Heidelberg. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] Link

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).[1] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9, 643–660.[2] Link

  • Ho, J., & Coote, M. L. (2010).[1][2] A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21.[1][2] Link

  • PubChem Compound Summary. (2025). (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CID 22485600).[1][2][4] National Center for Biotechnology Information.[1][2] Link

Sources

Safety & Regulatory Compliance

Safety

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid proper disposal procedures

This guide outlines the authoritative disposal protocols for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 303006-90-8). It is designed for researchers and laboratory managers requiring immediate, compliant, and scien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal protocols for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CAS: 303006-90-8). It is designed for researchers and laboratory managers requiring immediate, compliant, and scientifically sound waste management strategies.

Part 1: Core Directive & Scientific Rationale

The Challenge: Disposing of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid presents a dual challenge:

  • Fluorine Content: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard low-temperature combustion may fail to mineralize the fluorine completely, potentially releasing hydrogen fluoride (HF) or perfluorinated byproducts if not incinerated at sufficiently high temperatures (>1,100°C).

  • Boronic Acid Stability: While boronic acids are generally stable, they are Lewis acids and can form reversible covalent bonds with diols (e.g., sugars, biological molecules), posing potential ecotoxicity risks if leached into soil or water systems.

The Solution: The only acceptable disposal route is high-temperature incineration at a permitted hazardous waste facility equipped with wet scrubbers. In-lab "neutralization" is not recommended for this solid; it must be segregated and managed as hazardous chemical waste.

Part 2: Hazard Identification & Handling

Before disposal, you must classify the material based on its GHS profile.[1]

Table 1: GHS Hazard Profile & Physical Properties

PropertyDescription
CAS Number 303006-90-8
Formula C₈H₁₀BFO₄
Physical State Solid (Off-white powder)
Signal Word WARNING
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
PPE Requirements Nitrile gloves (0.11 mm min), Safety Goggles, Lab Coat, Fume Hood (for dust)
Incompatibilities Strong oxidizing agents (e.g., peroxides, permanganates)

Part 3: Disposal Decision Logic (Visualization)

Effective disposal begins with proper segregation at the point of generation. Use the following decision matrix to determine the correct waste stream.

Waste_Segregation Start Waste Generation: (4-Fluoro-3,5-dimethoxyphenyl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound or Contaminated Solids) StateCheck->Solid Powder/Gloves/Paper Liquid Liquid Waste (Reaction Mixtures/Mother Liquor) StateCheck->Liquid Solution SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent Stream (e.g., Acetone, Methanol) SolventCheck->NonHalogenated No Halogens

Figure 1: Decision matrix for segregating boronic acid waste streams to ensure compatibility with incinerator feedstocks.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid or Spill Cleanup

Use this for expired reagents, excess solid product, or spill debris.

  • Preparation: Don PPE (Nitrile gloves, goggles). Work inside a fume hood to avoid inhaling dust (H335).

  • Containerization:

    • Do not dissolve the solid in solvent for disposal; this increases waste volume unnecessarily.

    • Place the solid directly into a wide-mouth high-density polyethylene (HDPE) or glass jar designated for "Solid Hazardous Waste."

  • Labeling:

    • Apply a hazardous waste label.

    • Chemical Name: Write fully: "(4-Fluoro-3,5-dimethoxyphenyl)boronic acid".

    • Hazards: Check "Irritant" and "Toxic".[2]

    • Constituents: If mixed with cleanup material (e.g., vermiculite), list "90% Vermiculite, 10% Boronic Acid".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Disposal of Liquid Reaction Mixtures

Use this for mother liquors or reaction solvents containing the compound.

  • Segregation: Determine the primary solvent.

    • If DCM/Chloroform: Use the Halogenated waste carboy.

    • If Acetone/Ethyl Acetate/THF: Use the Non-Halogenated organic waste carboy.

  • pH Check: If the reaction involved strong acids or bases, neutralize the solution to pH 5–9 before adding it to the solvent waste container to prevent exothermic reactions in the drum.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

  • Documentation: Log the addition on the carboy's waste log sheet.

Protocol C: Empty Container Decontamination (Triple Rinse)

Regulatory Requirement: US EPA 40 CFR 261.7

  • Solvent Selection: Select a solvent that solubilizes the compound (e.g., Acetone or Methanol).

  • The Wash: Add solvent (~10% of container volume). Cap and shake well.

  • Disposal of Rinsate: Pour the rinse solvent into the Liquid Organic Waste container.

  • Repeat: Perform this step three times total .

  • Final Step: Deface the original label. Mark the container as "Empty" and discard in standard laboratory glass trash (or recycle if glass is permitted).

Part 5: The Lifecycle of Destruction

Understanding the downstream process ensures you understand why segregation is critical.

Destruction_Lifecycle Lab Lab Collection (Satellite Accumulation) EHS EHS Pickup (Central Accumulation) Lab->EHS Transport DOT Transport (UN 1325 or UN 3077) EHS->Transport Incinerator Rotary Kiln Incineration (>1100°C) Transport->Incinerator Fuel Blending Scrubber Wet Scrubber (Caustic Soda) Incinerator->Scrubber Flue Gas (HF Capture) Release Clean Emission (CO2, H2O) Scrubber->Release

Figure 2: The "Cradle-to-Grave" path. High-temperature incineration is required to mineralize the Fluorine into HF, which is then captured by scrubbers.

Part 6: Regulatory Compliance & Emergency Response

Regulatory Status (US - RCRA):

  • Classification: This specific CAS is not a P-listed or U-listed acute hazardous waste.

  • Determination: However, due to its toxicity and irritant properties, it must be managed as Non-Regulated Chemical Waste (if pure) or Characteristic Hazardous Waste (if mixed with flammable solvents).

  • Best Practice: Treat as fully regulated hazardous waste to ensure incineration.

Emergency Spills:

  • Small Spill (< 50g):

    • Isolate the area.[3][4]

    • Dampen a paper towel with water (to prevent dust) or use an absorbent pad.

    • Wipe up the solid.

    • Place all materials in a bag, seal, and label as hazardous waste.

    • Clean area with soap and water.[3][4][5][6][7][8]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[3][4][6][7]

    • Skin Contact: Wash with soap and water.[3][4][5][6][7][8] Remove contaminated clothing.[3][4][5][6][7][8][9]

References

  • PubChem. (n.d.). (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (CID 22485600).[10] National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Reference for incineration of C-F bonds). Retrieved from [Link]

  • Tsang, W., Burgess, D. R., & Babushok, V. (1998).[11] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. (Scientific basis for high-temp incineration). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

Technical Advisory: Safe Handling & Logistics for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid Executive Summary & Chemical Context (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a specialized aryl boronic acid intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Advisory: Safe Handling & Logistics for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid

Executive Summary & Chemical Context

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a specialized aryl boronic acid intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated motifs into biaryl scaffolds. In drug discovery, the specific substitution pattern—a central fluorine flanked by two methoxy groups—is often exploited to modulate metabolic stability (blocking para-oxidation) while influencing the electronic properties of the resulting pharmacophore.

While aryl boronic acids are generally regarded as having moderate toxicity profiles, the specific combination of the boronic acid moiety (a Lewis acid) and the fluorinated substituent requires a handling protocol that goes beyond generic laboratory standards. This guide synthesizes safety data with practical bench experience to ensure both operator safety and compound integrity.

Hazard Characterization & Risk Assessment

The primary risks associated with this compound are mucosal irritation and potential particulate inhalation. Boronic acids are prone to dehydration (forming boroxines) and can generate fine, electrostatic dust during weighing.

Core Hazard Classifications (GHS/CLP):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation (STOT SE 3).[1][4]

Scientific Insight: The presence of the fluorine atom at the para position increases the lipophilicity of the molecule compared to non-fluorinated analogues. This can theoretically enhance dermal absorption rates, making skin protection critical even if the acute toxicity (LD50) is not classified as "Fatal."

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >50 mg quantities.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Chemical Fume Hood (Certified).[5] Backup: N95/P100 Respirator (only if outside hood).The solid is a micronized powder that creates dust. Inhalation can trigger H335 (respiratory tract irritation).[4][5] Face velocity must be >0.5 m/s.
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166).Standard safety glasses are insufficient for fine powders that can drift around side shields. Boronic acids are Lewis acids and can cause significant ocular pH changes.
Dermal (Hand) Nitrile Gloves (Min.[6] thickness: 0.11 mm / 4 mil).Solid Handling: Standard nitrile provides >480 min breakthrough. Solution Handling: If dissolved in DCM/THF, use double-gloving or Silver Shield® laminates, as these solvents permeate nitrile rapidly.
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoes.Synthetic fibers (pure polyester) can build static charge, exacerbating the scattering of the boronic acid powder.

Operational Protocol: Handling & Solubilization

Phase A: Preparation & Weighing
  • Static Control: Boronic acids are notorious for static buildup. Use an anti-static gun or ionizer bar inside the balance enclosure if available.

  • Containment: Weigh only inside a fume hood. If the balance is external, use a tared, screw-top vial. Do not transfer open weigh boats across the lab.

Phase B: Solubilization
  • Solvent Choice: This compound is typically soluble in DMSO, DMF, and Methanol.

  • Protocol:

    • Add the solvent to the solid, not vice-versa, to minimize dust displacement.

    • Caution: Boronic acids can undergo slow protodeboronation (cleavage of the C-B bond) in the presence of strong acids or bases. Ensure solvents are anhydrous and neutral if the solution is to be stored.

    • Scientist's Note: If the solution appears cloudy, mild sonication is preferred over heating, as thermal stress can accelerate dehydration to the boroxine trimer (anhydride form).

Decision Logic: PPE & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter (Solid vs. Solution).

PPE_Logic start Start: Handling (4-Fluoro-3,5- dimethoxyphenyl)boronic acid state_check Determine Physical State start->state_check solid Solid / Powder state_check->solid solution Solution Phase state_check->solution dust_risk Risk: Inhalation & Static Dust solid->dust_risk perm_risk Risk: Solvent Permeation solution->perm_risk ppe_solid PPE: Nitrile Gloves (Single) + Chemical Goggles + Fume Hood dust_risk->ppe_solid solvent_check Solvent Type? perm_risk->solvent_check benign_solv MeOH, DMSO, Water solvent_check->benign_solv aggr_solv DCM, THF, DMF solvent_check->aggr_solv ppe_sol_std PPE: Nitrile Gloves (Single) + Safety Glasses benign_solv->ppe_sol_std ppe_sol_plus PPE: Double Nitrile or Laminate Gloves aggr_solv->ppe_sol_plus

Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent carrier.

Waste Disposal & Deactivation

Proper disposal is critical due to the halogen content (Fluorine). This compound cannot be treated as standard organic waste in many jurisdictions due to the potential for HF generation during low-temperature incineration.

Disposal Stream Classification:

  • Primary Stream: Halogenated Organic Waste.

  • Labeling: Must clearly state "Contains Organic Fluorine" and "Boron."

Disposal Workflow:

Disposal_Flow waste_gen Waste Generation segregation Segregate: Halogenated waste_gen->segregation container Container: HDPE or Glass (Avoid Metal if acidic) segregation->container labeling Label: 'Halogenated Organic' + 'Boronic Acid' container->labeling disposal High-Temp Incineration (Facility Approved) labeling->disposal

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste protocols.

Deactivation (Spill Response): In the event of a spill, do not simply wipe with water.

  • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste container.

  • Solution Spill: Absorb with vermiculite or sand.[4]

  • Cleaning: Wash the area with a dilute solution of sodium bicarbonate (5%) to neutralize any acidic residues, followed by water.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Fluorophenylboronic acid. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: (4-Fluoro-3-methoxyphenyl)boronic acid. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Boronic Acids Toxicity Profile. Retrieved from

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(4-Fluoro-3,5-dimethoxyphenyl)boronic acid
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